Cetyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137911. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexadecyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUWXSARQBQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067194 | |
| Record name | Carbonochloridic acid, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-90-2 | |
| Record name | Hexadecyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cetyl chloroformate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026272902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetyl chloroformate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137911 | |
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| Record name | Carbonochloridic acid, hexadecyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, hexadecyl ester | |
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| Record name | Hexadecyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRC65MY1ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cetyl chloroformate chemical properties and structure
An In-depth Technical Guide to Cetyl Chloroformate
Abstract
This compound, also known as hexadecyl chloroformate, is a reactive organic compound with significant applications in various industrial and research settings. As an ester of chloroformic acid, its high reactivity makes it a crucial intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, typical applications, and relevant experimental insights. It is intended for researchers, chemists, and professionals in the fields of drug development, polymer science, and specialty chemical manufacturing.
Chemical Structure and Identifiers
This compound consists of a long 16-carbon alkyl chain (the cetyl group) attached to a chloroformate functional group. The presence of the highly electrophilic carbonyl carbon and the good leaving group (chloride) makes the molecule highly susceptible to nucleophilic attack, which is the basis of its utility in chemical synthesis.
Structural Diagram
Caption: 2D structure of this compound.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | hexadecyl carbonochloridate | [1] |
| CAS Number | 26272-90-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₃₃ClO₂ | [1][2][5][6] |
| SMILES String | CCCCCCCCCCCCCCCCOC(=O)Cl | [1][6] |
| InChI Key | HOQUWXSARQBQCW-UHFFFAOYSA-N | [1][6] |
| Synonyms | Hexadecyl chloroformate, Chloroformic acid cetyl ester, Palmityloxycarbonyl chloride | [1][2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It is typically a colorless to yellowish liquid with a pungent odor.[2][3]
| Property | Value | Reference(s) |
| Molecular Weight | 304.9 g/mol | [1][2][3][5] |
| Melting Point | 14 °C (57.2 °F) | [2][3][4][7][8] |
| Boiling Point | 120 °C (248 °F) | [2][3] |
| 367.1 ± 11.0 °C (Predicted) | [4][7] | |
| Density | 0.930 g/cm³ | [2][3] |
| 0.923 g/mL at 25 °C | [4][5][7] | |
| Refractive Index | n20/D 1.4480 | [4][5][7] |
| Flash Point | 120 °C (248 °F) | [2][3] |
| >110 °C (>230 °F) | [5][7] | |
| Vapor Pressure | 10 Pa at 20 °C | [7] |
| Solubility | Hydrolyzes in the presence of water. | [2][3] |
Reactivity and Applications
Chloroformates are highly reactive compounds that serve as versatile reagents in organic synthesis.[9][10] Their reactivity is similar to that of acyl chlorides.[9][10] this compound is primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and organic peroxides.[2][3][11]
Key Reactions
The primary utility of this compound stems from its reaction with nucleophiles, which displaces the chloride ion. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[9]
-
Formation of Carbamates: Reacts with primary or secondary amines to form N-alkyl or N,N-dialkyl carbamates.[9] ROC(O)Cl + R'₂NH → ROC(O)NR'₂ + HCl
-
Formation of Carbonate Esters: Reacts with alcohols or phenols to yield dialkyl or alkyl-aryl carbonates.[9] ROC(O)Cl + R'OH → ROC(O)OR' + HCl
-
Formation of Mixed Anhydrides: Reacts with carboxylic acids to form mixed carbonic-carboxylic anhydrides.[9] ROC(O)Cl + R'COOH → ROC(O)OC(O)R' + HCl
Industrial and Research Applications
-
Pharmaceuticals: It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it is used to introduce carbamate (B1207046) or ester functionalities into drug molecules.[11]
-
Agrochemicals: this compound is used in the synthesis of specific herbicides and pesticides.[11]
-
Polymer Industry: It can be used for the modification and functionalization of polymers to enhance material properties.[11]
-
Organic Synthesis: In a laboratory setting, it is a valuable reagent for creating complex organic molecules and specialty chemicals.[11]
Experimental Protocols
Detailed experimental procedures involving this compound are specific to the desired product. However, general methodologies for its synthesis and use are well-established.
Synthesis of this compound
A general industrial method for producing chloroformates involves the reaction of the corresponding alcohol with phosgene.[12]
-
Reaction: Cetyl alcohol (1-hexadecanol) is reacted with gaseous phosgene. CH₃(CH₂)₁₅OH + COCl₂ → CH₃(CH₂)₁₅OC(O)Cl + HCl
-
Methodology: The process often involves atomizing the alcohol into a reactor with a concurrent flow of phosgene. The reaction occurs largely in the fog phase, and the liquid chloroformate product is then separated from the hydrogen chloride byproduct.[12] A patent describes this process yielding this compound with a yield of 80% based on the starting cetyl alcohol.[12]
Purity Assay
The purity of this compound can be determined using titration methods.
-
Method: Chloroaniline titration is a cited method for assaying the purity of commercial this compound, with assays typically exceeding 99%.[2][3] This likely involves reacting the chloroformate with a known excess of chloroaniline and then back-titrating the unreacted amine.
General Workflow for Nucleophilic Substitution
The following diagram illustrates a generalized workflow for using this compound as a reagent to modify a substrate containing a nucleophilic group (e.g., an amine or alcohol).
Caption: Generalized workflow for reactions involving this compound.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[1]
-
Hazards: It is corrosive and an irritant.[1] GHS classifications indicate it may be corrosive to metals, causes skin irritation, and may cause an allergic skin reaction.[1]
-
Reactivity: It reacts with water, often slowly, and moisture in the air to produce hydrochloric acid and cetyl alcohol.[2][3][13] This hydrolysis can cause pressure buildup in sealed containers.
-
Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Conclusion
This compound is a valuable and highly reactive chemical intermediate. Its defined physicochemical properties and predictable reactivity with nucleophiles make it an essential building block in the synthesis of a wide range of products, from pharmaceuticals to agrochemicals. Proper understanding of its properties, reaction mechanisms, and safety protocols is crucial for its effective and safe utilization in research and industrial applications.
References
- 1. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BASF this compound datasheet [lookpolymers.com]
- 3. lookpolymers.com [lookpolymers.com]
- 4. This compound CAS#: 26272-90-2 [m.chemicalbook.com]
- 5. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - this compound (C17H33ClO2) [pubchemlite.lcsb.uni.lu]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Chloroformate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. marketpublishers.com [marketpublishers.com]
- 12. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Cetyl chloroformate CAS number 26272-90-2
An In-depth Technical Guide to Cetyl Chloroformate (CAS: 26272-90-2)
Introduction
This compound, also known as hexadecyl chloroformate, is a specialized chemical reagent with the CAS number 26272-90-2.[1][2] It belongs to the chloroformate class of organic compounds, which are esters of chloroformic acid.[3] Structurally, it consists of a 16-carbon alkyl chain (cetyl group) attached to a chloroformate group (-O(CO)Cl).[4] This structure makes it a highly reactive and versatile tool in organic synthesis. This compound is typically a colorless to yellowish liquid with a pungent odor that readily hydrolyzes in the presence of water.[5][6]
Its high reactivity, particularly towards nucleophiles, makes it an essential intermediate in various industries.[7] In the pharmaceutical sector, it is used in the synthesis of active pharmaceutical ingredients (APIs), often for introducing a hexadecyloxycarbonyl group which can modify a drug's lipophilicity and other pharmacokinetic properties.[7] It also finds applications in the production of agrochemicals, polymers, dyes, and organic peroxides.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols for professionals in research and drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The long alkyl chain imparts significant organic solubility, while the chloroformate group dictates its chemical reactivity.
| Property | Value | Source(s) |
| CAS Number | 26272-90-2 | [1][2][8] |
| Molecular Formula | C₁₇H₃₃ClO₂ | [4][8] |
| Molecular Weight | 304.9 g/mol | [2][4][8] |
| IUPAC Name | hexadecyl carbonochloridate | [4] |
| Synonyms | Hexadecyl chloroformate, Chloroformic acid cetyl ester | [2][4][6] |
| Appearance | Colorless to yellowish liquid with a pungent odor | [5][6] |
| Density | 0.923 g/mL at 25 °C | [1][2][8] |
| Melting Point | 14 °C | [2][6] |
| Boiling Point | 120 °C | [6] |
| Refractive Index (n²⁰/D) | 1.4480 | [1][2][8] |
| Flash Point | >110 °C (>230 °F) | [2] |
Synthesis
The industrial production of chloroformates, including this compound, typically involves the reaction of the corresponding alcohol with phosgene (B1210022) (COCl₂).[9][10] A general method involves atomizing the alcohol (Cetyl alcohol or 'cetol') into a reactor with gaseous phosgene.[9] The reaction is rapid and exothermic, producing this compound and hydrogen chloride (HCl) as a byproduct.[9]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[3] This reactivity is similar to that of acyl chlorides.[3] It readily reacts with various nucleophiles, making it a valuable reagent for introducing the lipophilic hexadecyloxycarbonyl protecting group or as a linker in more complex molecules.
Key reactions include:
-
Reaction with Amines: Forms N-substituted carbamates.[3] This is a common method for protecting amines during multi-step synthesis.
-
Reaction with Alcohols: Forms carbonate esters.[3]
-
Reaction with Carboxylic Acids: Forms mixed anhydrides.[3]
-
Hydrolysis: Reacts with water to decompose into cetyl alcohol, carbon dioxide, and HCl.[5][6] This necessitates handling under anhydrous conditions.
The general mechanism for the reaction with an amine is depicted below.
Applications in Research and Drug Development
This compound is a valuable reagent with diverse applications stemming from its ability to introduce a long, lipophilic alkyl chain onto various molecules.
-
Pharmaceutical Synthesis: It serves as a key intermediate for synthesizing APIs. The cetyl group can be used to create prodrugs with enhanced lipid solubility for improved absorption or to act as a lipophilic tail in drug delivery systems.[7]
-
Protecting Group Chemistry: The resulting hexadecyloxycarbonyl group can function as a protecting group for amines, similar to the more common Cbz (benzyloxycarbonyl) or Fmoc groups.[3]
-
Agrochemicals: It is used in the synthesis of complex active ingredients for herbicides and pesticides.[7]
-
Polymer Science: this compound is used to functionalize polymers, introducing long alkyl chains that can modify material properties like thermal stability or chemical resistance.[7]
-
Cosmetics and Personal Care: The reagent is used to modify the texture and stability of specialty formulations in creams and lotions.[7]
-
Derivatization Agent: Like other chloroformates, it can be used as a derivatization agent for polar compounds (e.g., amino acids, phenols) to increase their volatility for analysis by gas chromatography/mass spectrometry (GC-MS).[3]
Experimental Protocols
Precise and careful handling is required when using this compound due to its reactivity with moisture. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
General Protocol for Carbamate Formation (N-Protection of an Amine)
This protocol is a generalized procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
Substrate (amine-containing compound): 1 equivalent
-
This compound: 1.05 - 1.2 equivalents
-
Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine): 1.5 equivalents
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether)
-
Stir bar and round-bottom flask (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Syringes for liquid transfer
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a stir bar under a positive pressure of inert gas.
-
Dissolution: Dissolve the amine substrate (1 eq.) and the anhydrous base (1.5 eq.) in the chosen anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Using a dry syringe, add this compound (1.05-1.2 eq.) to the reaction mixture dropwise over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction. A precipitate (the hydrochloride salt of the base) will likely form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[11] It is corrosive and can cause skin irritation and allergic reactions.[4]
| Safety Aspect | Precautionary Measures | Source(s) |
| GHS Hazards | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H290: May be corrosive to metals. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or face shield, and a lab coat. | [11][12] |
| Handling | Use only in a chemical fume hood.[12] Avoid breathing vapors or mist.[11] Prevent contact with skin, eyes, and clothing.[11] Keep away from water and moisture as it hydrolyzes.[5][12] Ground equipment to prevent static discharge.[12] | |
| Storage | Store in a cool, well-ventilated area in a tightly closed container.[11] Store under an inert gas (e.g., nitrogen) as it is hygroscopic.[11] Keep away from incompatible materials such as bases, alcohols, amines, and strong oxidizing agents.[12] | |
| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash affected area with plenty of soap and water. Seek medical attention if irritation occurs. | [11] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [11] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [11][12] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. May be mixed with a non-combustible absorbent material like sand or vermiculite. | [11][12] |
References
- 1. This compound | 26272-90-2 [chemicalbook.com]
- 2. This compound | 26272-90-2 - BuyersGuideChem [buyersguidechem.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. products.basf.com [products.basf.com]
- 6. BASF this compound datasheet [lookpolymers.com]
- 7. marketpublishers.com [marketpublishers.com]
- 8. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 10. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. keyorganics.net [keyorganics.net]
- 12. fishersci.com [fishersci.com]
Hexadecyl Chloroformate: A Technical Overview of Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Hexadecyl chloroformate, also known as cetyl chloroformate, is a chemical intermediate primarily utilized in organic synthesis. Its bifunctional nature, incorporating both a long alkyl chain and a reactive chloroformate group, makes it a valuable reagent for introducing the hexadecyloxycarbonyl moiety onto various molecules. This guide provides a detailed summary of its core physical properties, outlines general experimental methodologies for their determination, and illustrates a key synthetic application.
Core Physical and Chemical Properties
A summary of the key physical properties of hexadecyl chloroformate is presented below. This data is essential for handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₃ClO₂ | [1][2] |
| Molecular Weight | 304.9 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 367.1 ± 11.0 °C (Predicted) | [2] |
| Density | 0.923 g/mL at 25°C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Vapor Pressure | 10 Pa at 20°C | [2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ether, chloroform, benzene). |
Experimental Protocols for Property Determination
Melting Point Determination (Thiele Tube Method)
The melting point is a crucial indicator of a compound's purity. For a substance like hexadecyl chloroformate with a melting point near room temperature, a standard melting point apparatus or a Thiele tube can be used.[1][3]
Methodology:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube, which is then sealed at one end.[4][5]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[1]
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid, such as mineral or silicone oil.[1]
-
The side arm of the Thiele tube is gently and uniformly heated, which allows for even heat distribution via convection currents.[1]
-
Heating should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[1]
-
The temperature at which the solid first begins to liquefy and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.[3][6] A narrow range (0.5-1.0°C) typically indicates a high degree of purity.[3]
Boiling Point Determination (Distillation Method)
The predicted boiling point of hexadecyl chloroformate is high, suggesting that determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended approach to determine the boiling point at a reduced pressure. The general principle involves heating the liquid to a temperature where its vapor pressure equals the external pressure.[7]
Methodology:
-
A small volume of the liquid (at least 5 mL) is placed in a distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[8]
-
The flask is connected to a distillation apparatus, including a condenser and a collection flask. The system is then connected to a vacuum source.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[8]
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask.[9]
-
The pressure at which the distillation is conducted must also be recorded.[7]
Density Measurement
The density of a liquid can be determined by accurately measuring its mass and volume.[10]
Methodology:
-
An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[11]
-
A known volume of hexadecyl chloroformate (e.g., 5.0 mL) is carefully added to the graduated cylinder.[12]
-
The graduated cylinder containing the liquid is reweighed.[11]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[10] For higher accuracy, a pycnometer is recommended.
Solubility Determination
Solubility is typically determined qualitatively to establish suitable solvents for reactions and purification.[14]
Methodology:
-
Approximately 25 mg of the compound is placed in a small test tube.[15]
-
A small volume (e.g., 0.75 mL) of the solvent to be tested (e.g., water, ethanol, acetone, toluene) is added in portions.[15]
-
After each addition, the test tube is shaken vigorously to promote dissolution.[16]
-
The compound's solubility is observed and recorded as soluble, partially soluble, or insoluble.[15] To make the determination more quantitative, one can measure the amount of solute required to saturate a specific volume of solvent.
Synthetic Workflow Visualization
Hexadecyl chloroformate is a key reagent in the synthesis of carbamates, which are important in various fields, including pharmaceuticals and materials science. The following diagram illustrates the general workflow for the synthesis of a hexadecyl carbamate (B1207046) from hexadecyl chloroformate and a primary amine.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. scribd.com [scribd.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemconnections.org [chemconnections.org]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]
- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 13. wjec.co.uk [wjec.co.uk]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. researchgate.net [researchgate.net]
Cetyl Chloroformate: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Molecular Characteristics, Synthesis, and Applications of a Key Industrial Reagent
Cetyl chloroformate, a long-chain alkyl chloroformate, is a versatile and highly reactive chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. Its unique combination of a reactive chloroformate group and a lipophilic cetyl chain makes it an invaluable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), and for the modification of material properties. This technical guide provides a detailed overview of the molecular and physical properties of this compound, comprehensive experimental protocols for its use, and a discussion of its primary applications in drug development and materials science.
Core Molecular and Physical Properties
This compound, with the chemical formula C₁₇H₃₃ClO₂, is a colorless to yellowish liquid characterized by a pungent odor. It is a crucial reagent in organic synthesis, primarily for the introduction of the cetyloxycarbonyl group to various nucleophiles.
Table 1: Key Molecular and Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₁₇H₃₃ClO₂ |
| Molecular Weight | 304.9 g/mol |
| CAS Number | 26272-90-2 |
| Appearance | Colorless to yellowish liquid |
| Odor | Pungent |
| Density | 0.930 g/cm³ |
| Melting Point | 14.0 °C (57.2 °F) |
| Boiling Point | 120 °C (248 °F) |
| Flash Point | 120 °C (248 °F) |
| Solubility | Hydrolyzes in water |
Synthesis and Reactivity
This compound is typically synthesized through the reaction of cetyl alcohol with phosgene.[4] The high reactivity of the chloroformate group is central to its utility. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and thiols. This reactivity allows for the efficient formation of carbamates, carbonates, and thiocarbonates, respectively.
The general mechanism for the reaction of this compound with a nucleophile, such as a primary amine, proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the stable carbamate (B1207046) and eliminates a chloride ion.[5]
Key Applications in Research and Drug Development
The versatile reactivity of this compound has led to its widespread use in several areas of scientific research and industrial development.
Synthesis of Carbamates and Amine Protection
One of the most significant applications of this compound is in the synthesis of carbamates.[4][6] The reaction with primary or secondary amines is a robust method for installing the cetyloxycarbonyl protecting group, which can be advantageous in multi-step syntheses where the lipophilic nature of the cetyl group can modify the solubility and handling properties of intermediates.[4]
Prodrug Synthesis
The long alkyl chain of this compound makes it a valuable reagent in the synthesis of prodrugs.[7] By masking polar functional groups of a parent drug with the lipophilic cetyloxycarbonyl moiety, it is possible to enhance its lipid solubility, potentially improving its absorption and pharmacokinetic profile.[8] This strategy is particularly relevant for drugs targeting fatty acid metabolic pathways or for enhancing delivery to lipid-rich environments.
Synthesis of Cationic Lipids for mRNA Delivery
A burgeoning area of application for this compound is in the synthesis of novel cationic and ionizable lipids for the formulation of lipid nanoparticles (LNPs).[9][10] These LNPs are the leading delivery systems for mRNA-based therapeutics and vaccines.[11] The cetyl tail can be incorporated into the lipid structure to modulate the physicochemical properties of the LNP, influencing its stability, encapsulation efficiency, and cellular uptake.[12]
Experimental Protocols
The following protocols are generalized procedures for the use of chloroformates in organic synthesis and can be adapted for this compound with appropriate consideration for its physical properties and reactivity.
Protocol 1: General Procedure for the Synthesis of a Cetyl Carbamate from a Primary or Secondary Amine
This protocol outlines the fundamental steps for the reaction of this compound with an amine to form a carbamate.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)[13]
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the tertiary amine base (1.1 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired cetyl carbamate.
Table 2: Representative Reaction Parameters for Carbamate Synthesis
| Amine Substrate | Solvent | Base | Temperature | Reaction Time | Typical Yield |
| Benzylamine | Dichloromethane | Triethylamine | 0 °C to RT | 2 h | >90% |
| Piperidine | Tetrahydrofuran | Diisopropylethylamine | 0 °C to RT | 3 h | >85% |
| Aniline | Acetonitrile | Pyridine (B92270) | RT | 4 h | ~80% |
Protocol 2: Derivatization of a Hydroxyl-Containing Analyte for GC-MS Analysis
This protocol describes a general method for derivatizing a hydroxyl-containing compound, such as a sterol or a phenol, with this compound to improve its volatility and chromatographic behavior for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Analyte containing a hydroxyl group
-
This compound
-
Aqueous buffer solution (e.g., sodium bicarbonate, pH 9)
-
Pyridine (optional, as a catalyst)
-
Extraction solvent (e.g., hexane, chloroform)
-
Anhydrous sodium sulfate
-
Vials for reaction and GC-MS analysis
Procedure:
-
Dissolve a known amount of the analyte in a suitable solvent and place it in a reaction vial.
-
Add the aqueous buffer solution to the vial.
-
If necessary, add a small amount of pyridine as a catalyst.
-
Add a solution of this compound in the extraction solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the reaction at the interface of the two phases.
-
Allow the layers to separate. The derivatized, more nonpolar product will be in the organic layer.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract with anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS system.
Conclusion
This compound is a potent and versatile reagent with broad applicability in modern organic synthesis. Its ability to introduce a long, lipophilic alkyl chain through the formation of stable carbamate and carbonate linkages makes it an indispensable tool for researchers in drug development, particularly in the areas of prodrug synthesis and the creation of advanced drug delivery systems like lipid nanoparticles. Furthermore, its role in polymer modification highlights its importance in materials science. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective and safe utilization of this compound in a research setting. As the demand for sophisticated molecular architectures and functionalized materials continues to grow, the significance of this compound as a key chemical intermediate is poised to expand further.
References
- 1. lookpolymers.com [lookpolymers.com]
- 2. BASF this compound datasheet [lookpolymers.com]
- 3. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. marketpublishers.com [marketpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and evaluation of novel cationic silyl lipids for enhanced RNA delivery | Poster Board #4066 - American Chemical Society [acs.digitellinc.com]
- 11. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Synthesis of Cetyl Chloroformate from Cetyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cetyl chloroformate from cetyl alcohol. This compound, also known as hexadecyl chloroformate, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document details the prevalent synthetic methodologies, with a focus on the reaction between cetyl alcohol and phosgene (B1210022), including experimental protocols, quantitative data, reaction mechanisms, and safety considerations.
Introduction
Cetyl alcohol (1-hexadecanol), a long-chain fatty alcohol, serves as the primary precursor for the synthesis of this compound. The transformation involves the reaction of the alcohol's hydroxyl group with a chloroformylating agent, most commonly phosgene (COCl₂) or its safer solid equivalent, triphosgene (B27547). The resulting this compound is a reactive compound, readily undergoing nucleophilic substitution at the chloroformyl group, making it a versatile building block in organic synthesis.
Synthetic Methodologies
The primary and most direct method for the synthesis of this compound is the reaction of cetyl alcohol with phosgene. This reaction is typically carried out in a suitable solvent and can be performed under various conditions.
Reaction with Phosgene
The reaction of cetyl alcohol with phosgene yields this compound and hydrogen chloride as a byproduct. The overall reaction is as follows:
CH₃(CH₂)₁₄CH₂OH + COCl₂ → CH₃(CH₂)₁₄CH₂OCOCl + HCl
This process can be conducted in a continuous flow system, which offers advantages in terms of safety and scalability.
Experimental Protocol: Continuous Flow Synthesis of this compound [1]
A detailed experimental protocol for the continuous flow synthesis of this compound has been described in the patent literature.[1] The following is a summary of that procedure:
-
Reactant Preparation: A solution of cetyl alcohol (1000 grams) in benzene (B151609) (2000 ml) is prepared.
-
Reaction Setup: A continuous flow reactor is utilized.
-
Reaction Execution: The cetyl alcohol solution is atomized into the reactor at a continuous rate. Concurrently, 530 grams per hour of phosgene are introduced into the reactor. The atomization of the alcohol solution is aided by the phosgene stream.
-
Reaction Conditions: The reaction zone is maintained at a temperature of 39°C.
-
Product Collection: The resulting benzene solution containing this compound is collected from the reactor.
-
Purification: The this compound is purified by distillation from the benzene solution.
-
Yield: This process results in 1,170 grams of this compound, which corresponds to an 80% yield based on the initial amount of cetyl alcohol.
Reaction with Triphosgene
Due to the high toxicity of phosgene gas, a safer alternative is the use of triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a stable, crystalline solid that decomposes to generate three equivalents of phosgene in situ upon heating or in the presence of a catalyst, such as a tertiary amine.
While a specific protocol for this compound synthesis using triphosgene was not found in the immediate search, a general procedure for the synthesis of chloroformates from alcohols using triphosgene can be adapted. This typically involves the slow addition of the alcohol to a solution of triphosgene in an inert solvent (e.g., toluene (B28343) or dichloromethane) at a controlled temperature, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Quantitative Data
The following table summarizes the quantitative data from the continuous flow synthesis of this compound as described in the patent literature.
| Parameter | Value | Reference |
| Reactants | ||
| Cetyl Alcohol | 1000 g | [1] |
| Benzene (Solvent) | 2000 mL | [1] |
| Phosgene | 530 g/hour | [1] |
| Reaction Conditions | ||
| Temperature | 39°C | [1] |
| Product & Yield | ||
| This compound | 1170 g | [1] |
| Yield (based on cetyl alcohol) | 80% | [1] |
Reaction Mechanism and Experimental Workflow
Reaction Mechanism
The reaction of cetyl alcohol with phosgene proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the cetyl alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and a proton to form the this compound and hydrogen chloride.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from cetyl alcohol and phosgene in a continuous flow system.
Caption: Experimental workflow for this compound synthesis.
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Phosgene: Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. The use of a phosgene detector is highly recommended.
-
Triphosgene: While safer to handle than gaseous phosgene, triphosgene is a lachrymator and is toxic. It should be handled with care in a fume hood. Upon reaction, it generates phosgene, so the same precautions for phosgene apply.
-
This compound: this compound is a reactive chemical. Contact with skin and eyes should be avoided. It is also sensitive to moisture and will hydrolyze to release hydrogen chloride.
-
Hydrogen Chloride: The reaction produces hydrogen chloride gas, which is corrosive and toxic. The reaction setup should include a trap to neutralize the evolved HCl.
-
Solvents: Benzene is a known carcinogen and should be handled with appropriate precautions. Alternative, less toxic solvents should be considered where possible.
Purification and Characterization
The primary method for purifying this compound is vacuum distillation .[1] This technique is suitable for separating the relatively high-boiling point this compound from lower-boiling point impurities and the solvent.
Characterization of the final product can be performed using standard analytical techniques, including:
-
Gas Chromatography (GC): To assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the chloroformate group.
Conclusion
The synthesis of this compound from cetyl alcohol, primarily through the reaction with phosgene or its surrogates, is a well-established industrial process. The use of continuous flow technology offers a safer and more efficient route for this transformation. This guide provides the essential technical information for researchers and professionals in the field, emphasizing detailed experimental protocols and critical safety measures. Further research into greener and safer chloroformylating agents and solvent systems could enhance the sustainability of this important chemical synthesis.
References
Reactivity of Cetyl Chloroformate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl chloroformate (C₁₇H₃₃ClO₂), the ester of cetyl alcohol and chloroformic acid, is a reactive chemical intermediate pivotal in the synthesis of a diverse range of organic molecules.[1] Its utility stems from the highly electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development, particularly in the pharmaceutical and life sciences sectors. The content is structured to provide actionable insights for professionals engaged in organic synthesis, drug delivery, and materials science.
Introduction
This compound, also known as hexadecyl chloroformate, is a versatile reagent in organic chemistry.[1] The presence of the long cetyl (C16) alkyl chain imparts significant lipophilicity to its derivatives, a property that is increasingly exploited in drug delivery systems and for the modification of biomolecules to enhance their interaction with cell membranes.[2] Understanding the reactivity of this compound with various nucleophiles is crucial for designing efficient synthetic routes and for the development of novel functional molecules.
The reactivity of chloroformates is analogous to that of acyl chlorides, characterized by nucleophilic attack at the carbonyl carbon followed by the departure of a chloride leaving group. The general order of thermal stability for chloroformates is aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3] As a primary alkyl chloroformate, this compound exhibits moderate stability and high reactivity.
General Reaction Mechanisms
The reactions of this compound with nucleophiles predominantly follow a nucleophilic acyl substitution mechanism. This can proceed through a stepwise addition-elimination pathway involving a tetrahedral intermediate or a concerted S_N2-like mechanism. In the presence of strong nucleophiles and polar solvents, the reaction is typically rapid.
Reaction with Amines to Form Carbamates
The reaction of this compound with primary or secondary amines yields N-substituted cetyl carbamates. This reaction is fundamental for the synthesis of various compounds, including potential therapeutic agents and for the introduction of lipophilic moieties onto bioactive molecules. A base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium hydroxide), is typically required to neutralize the hydrochloric acid byproduct.[4]
Reaction Scheme: Carbamate (B1207046) Formation
References
Cetyl Chloroformate: A Technical Safety Guide for Laboratory Professionals
An In-depth Guide to the Safe Handling, Storage, and Emergency Procedures for Cetyl Chloroformate in Research and Development Settings.
This technical guide provides comprehensive safety information on this compound (CAS No. 26272-90-2), tailored for researchers, scientists, and professionals in the drug development industry. The following sections detail the hazards, handling precautions, and emergency protocols necessary for the safe utilization of this compound in a laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents multiple health risks.[1]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation (Category 1A): Causes severe skin burns and eye damage.[1]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): Respiratory tract irritation.[1]
Signal Word: Danger[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H332: Harmful if inhaled.[1]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
PubChem also notes that based on a number of notifications to the ECHA C&L Inventory, it may be corrosive to metals, cause skin irritation, and may cause an allergic skin reaction.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C17H33ClO2 | [1][3] |
| Molecular Weight | 304.90 g/mol | [1][2] |
| Appearance | Colorless to yellowish liquid | [4][5] |
| Melting Point | 14 °C (57.2 °F) | [1][4][5] |
| Boiling Point | 120 °C (248 °F) | [4][6] |
| Density | 0.923 g/cm³ at 25 °C | [1][3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][5] |
| Refractive Index | n20/D 1.4480 | [3][5] |
| Vapor Pressure | 10 Pa at 20 °C | [5] |
Toxicological Information
-
Acute Toxicity: No quantitative data is available. However, it is classified as harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin irritation and burns.[1]
-
Serious Eye Damage/Irritation: Causes severe eye damage.[1]
-
Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available.[1]
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound is paramount to prevent exposure and injury. The following diagram and protocols outline the necessary precautions.
Caption: Workflow for Safe Handling of this compound.
Detailed Handling Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[1]
-
Hand Protection: Use suitable protective gloves that are resistant to chemicals.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[1]
-
-
General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
-
Conditions to Avoid: Protect from moisture as it hydrolyzes in the presence of water.[4][6] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1]
-
Storage Recommendations: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store under an inert gas as the compound is hygroscopic.[1]
Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material such as sand or vermiculite.[1] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a suitable container for disposal by approved specialists.[1]
-
Decontamination: Clean the spill area thoroughly.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a full water jet, as it may react with the substance.[1]
-
Specific Hazards: In case of fire, toxic fumes may be formed.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
Detailed methodologies for specific experiments involving this compound were not cited in the reviewed safety data sheets. Researchers should develop and validate their own experimental protocols in accordance with established laboratory safety practices and the information provided in this guide.
Disclaimer: This document is intended as a guide and is not exhaustive. It is based on publicly available safety data sheets and chemical information databases. All laboratory personnel should be thoroughly trained on the specific hazards and handling procedures for this compound before use. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. keyorganics.net [keyorganics.net]
- 2. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 26272-90-2 [m.chemicalbook.com]
- 4. BASF this compound datasheet [lookpolymers.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. lookpolymers.com [lookpolymers.com]
A Comprehensive Technical Guide to the Solubility of Cetyl Chloroformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cetyl Chloroformate
This compound, also known as hexadecyl chloroformate, is a chemical compound with the formula C₁₇H₃₃ClO₂.[1][2][3] It is a colorless to yellowish liquid with a pungent odor.[4] As a reactive acyl chloride, it serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic peroxides. Given its role as a reagent, understanding its solubility in different organic solvents is crucial for reaction design, purification processes, and formulation development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for the design of solubility experiments.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₃ClO₂ | [1][2][3] |
| Molecular Weight | 304.9 g/mol | [1][3] |
| Appearance | Colorless to yellowish clear liquid | [4] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 367.1 ± 11.0 °C (Predicted) | [2] |
| Density | 0.923 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.4480 | [5] |
| Flash Point | >230 °F | |
| Vapor Pressure | 10 Pa at 20°C | |
| Hydrolysis | Reacts with water to yield hydrochloric acid, hexadecanol, and carbon dioxide. | [6] |
Qualitative Solubility of this compound
This compound is generally soluble in a range of common organic solvents.[6][7] This solubility is critical for its application in various chemical reactions. A summary of its qualitative solubility in different organic solvents is provided in Table 2.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Solubility | Reference |
| Hydrocarbons | Hexane | Soluble | |
| Heptane | Soluble | ||
| Toluene | Soluble | [8] | |
| Halogenated Hydrocarbons | Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | ||
| Ketones | Acetone | Soluble | [8] |
| Ethers | Tetrahydrofuran (THF) | Soluble | [8] |
| Diethyl Ether | Soluble | ||
| Esters | Ethyl Acetate | Soluble | |
| Amides | N,N-Dimethylformamide (DMF) | Expected to be soluble | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be soluble | |
| Alcohols | Methanol, Ethanol | Reacts to form carbonates | [9] |
| Nitriles | Acetonitrile | Soluble | [10] |
Note: While this compound is soluble in alcohols, it will also react with them to form the corresponding carbonate esters.[9] This reactivity should be considered when selecting a solvent for non-reactive applications.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed protocol for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method.[11][12][13] This method is straightforward and relies on the accurate measurement of mass.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass evaporating dishes or beakers
-
Vacuum oven or desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent at a constant temperature (e.g., 25 °C). An excess is ensured when a separate liquid phase of this compound remains visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the solution in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature (below the decomposition temperature of this compound) can be used to facilitate evaporation.
-
Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the residue (this compound).
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Analysis and Calculation
The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the dissolved this compound (m_solute): (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent (m_solvent): m_solution - m_solute
Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100
Solubility in g/100 mL of solvent: (m_solute / Volume of solvent withdrawn) * 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility in a variety of non-polar and polar aprotic solvents is well-established. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. Understanding the solubility characteristics of this compound is a critical factor for its effective use in chemical synthesis and other industrial applications. Researchers and professionals are encouraged to perform their own solubility tests under their specific experimental conditions to ensure optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookpolymers.com [lookpolymers.com]
- 5. This compound | 26272-90-2 [chemicalbook.com]
- 6. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Buy this compound | 26272-90-2 [smolecule.com]
- 8. framochem.com [framochem.com]
- 9. Chloroformate - Wikipedia [en.wikipedia.org]
- 10. Long-chain fatty acids esterified by action of alkyl chloroformates and analysed by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. pharmajournal.net [pharmajournal.net]
- 13. uomus.edu.iq [uomus.edu.iq]
Cetyl Chloroformate: A Comprehensive Technical Guide for Organic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl chloroformate, also known as hexadecyl chloroformate, is a versatile reagent in organic chemistry, primarily utilized as an intermediate in the synthesis of a wide range of compounds.[1][2] Its chemical formula is C₁₇H₃₃ClO₂, and its structure features a long C16 alkyl chain (cetyl group) attached to a chloroformate group.[3][4] This long hydrophobic chain imparts unique solubility characteristics and makes it a valuable tool in various applications, including the production of pharmaceuticals, agrochemicals, polymers, and cosmetics.[1][2] This technical guide provides an in-depth overview of the core uses of this compound in organic synthesis, including detailed (generalized) experimental protocols, data presentation in structured tables, and visualizations of key chemical transformations and workflows.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 26272-90-2 | [3][4][5] |
| Molecular Formula | C₁₇H₃₃ClO₂ | [3][4][5] |
| Molecular Weight | 304.9 g/mol | [3][4][5] |
| Appearance | Colorless to yellowish liquid | [6] |
| Melting Point | 14 °C | [3][6] |
| Boiling Point | 120 °C | [6] |
| Density | 0.923 - 0.930 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D 1.4480 | [3] |
| Synonyms | Hexadecyl chloroformate, Palmityloxycarbonyl chloride, Chloroformic acid cetyl ester | [3][4][6] |
Key Applications in Organic Synthesis
The high reactivity of the chloroformate group makes this compound a valuable reagent for the introduction of the cetyloxycarbonyl moiety onto various nucleophiles. The primary applications in organic chemistry are the formation of carbamates and carbonates, its use as a protecting group for amines, and as a derivatizing agent for analytical purposes.
Carbamate (B1207046) Formation
The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of N-cetyloxycarbonyl-amines, commonly known as carbamates.[7] This reaction is fundamental in the synthesis of various organic molecules, including those with pharmaceutical and agricultural applications.[1]
General Reaction Mechanism: Carbamate Formation
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable carbamate product. A base is typically added to neutralize the hydrochloric acid byproduct.
Generalized Experimental Protocol for Carbamate Synthesis
Note: This is a generalized protocol based on reactions with other alkyl chloroformates. Optimization for this compound may be required.
| Step | Procedure |
| 1. Reactant Preparation | Dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (B128534) or pyridine (B92270), to the solution. |
| 2. Reaction | Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution. |
| 3. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| 4. Work-up | Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. |
| 5. Purification | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure cetyl carbamate. |
Carbonate Formation
In a similar fashion to carbamate synthesis, this compound reacts with alcohols or phenols to form carbonate esters.[7] This reaction is typically performed in the presence of a base to neutralize the HCl produced.
General Reaction Mechanism: Carbonate Formation
The mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the this compound, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the carbonate ester.
Generalized Experimental Protocol for Carbonate Synthesis
Note: This protocol is based on general procedures for other alkyl chloroformates and may require optimization for this compound.
| Step | Procedure |
| 1. Reactant Preparation | In a flask under an inert atmosphere, dissolve the alcohol or phenol (1 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents), such as pyridine or triethylamine, in a dry aprotic solvent (e.g., dichloromethane, diethyl ether). |
| 2. Reaction | Cool the solution to 0 °C. Add this compound (1 equivalent) dropwise to the stirred solution. |
| 3. Reaction Monitoring | Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS. |
| 4. Work-up | After completion, dilute the reaction mixture with the solvent and wash with water, dilute acid, and brine. |
| 5. Purification | Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude carbonate by column chromatography or distillation under reduced pressure. |
Use as a Protecting Group for Amines
The cetyloxycarbonyl group can be used as a protecting group for amines in multi-step syntheses. The resulting carbamate is generally stable to a range of reaction conditions. While not as common as other protecting groups like Boc or Cbz, the long alkyl chain can be advantageous in modifying the solubility of the protected compound, potentially aiding in purification. Deprotection would typically involve harsh conditions such as strong acid or base hydrolysis, which limits its general applicability as a readily cleavable protecting group.
Derivatizing Agent for GC-MS Analysis
Chloroformates are effective derivatizing agents for polar molecules containing active hydrogens, such as amines, alcohols, and carboxylic acids, to increase their volatility and improve their chromatographic behavior for gas chromatography-mass spectrometry (GC-MS) analysis.[7] The derivatization with this compound would introduce a large, nonpolar cetyl group, significantly increasing the molecular weight and retention time of the analyte. This can be useful for the analysis of small, highly polar molecules.
Generalized Experimental Workflow for Derivatization
Generalized Experimental Protocol for Derivatization for GC-MS Analysis
Note: This is a generalized protocol and should be optimized for the specific analyte and analytical instrumentation.
| Step | Procedure |
| 1. Sample Preparation | Prepare a solution of the analyte in a suitable solvent (e.g., water, buffer). |
| 2. Derivatization | To the analyte solution, add a basic catalyst (e.g., pyridine) followed by a solution of this compound in an immiscible organic solvent (e.g., chloroform). |
| 3. Reaction | Vigorously mix the biphasic system for a short period (e.g., 1-5 minutes) at room temperature to ensure complete reaction. |
| 4. Extraction | Separate the organic layer containing the derivatized analyte. |
| 5. Analysis | Inject an aliquot of the organic layer directly into the GC-MS system for analysis. |
Conclusion
This compound is a valuable and versatile reagent in organic chemistry with applications spanning from the synthesis of complex molecules in the pharmaceutical and agrochemical industries to the modification of polymers and use in cosmetics.[1] Its primary utility lies in its ability to readily react with nucleophiles like amines and alcohols to form stable carbamate and carbonate linkages, respectively. While specific experimental protocols for this compound are not abundantly available in the literature, the generalized procedures provided in this guide, based on the well-established chemistry of other alkyl chloroformates, offer a solid foundation for researchers and professionals to develop and optimize their synthetic methodologies. The unique properties conferred by the long cetyl chain can be strategically employed to influence the physical properties of molecules, aiding in purification and specific formulation requirements. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.
References
- 1. marketpublishers.com [marketpublishers.com]
- 2. Buy this compound | 26272-90-2 [smolecule.com]
- 3. This compound | 26272-90-2 [chemicalbook.com]
- 4. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 26272-90-2 [m.chemicalbook.com]
- 6. BASF this compound datasheet [lookpolymers.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
Chloroformates in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroformates, esters of the unstable chloroformic acid with the general structure ROC(O)Cl, are a class of highly reactive and versatile reagents in organic synthesis.[1] Their high electrophilicity at the carbonyl carbon makes them excellent acylating agents, enabling the efficient introduction of alkoxycarbonyl groups onto a wide range of nucleophiles. This property has established chloroformates as indispensable tools in modern synthetic chemistry, particularly in the realms of protecting group strategies, peptide synthesis, and the formation of carbamates, carbonates, and other critical functional groups.[2] This technical guide provides a comprehensive overview of the properties, reactivity, and applications of common chloroformates, complete with detailed experimental protocols and mechanistic insights to aid researchers in their synthetic endeavors.
Core Properties of Common Chloroformates
The utility of a specific chloroformate is dictated by its physical and chemical properties, including its reactivity, stability, and the nature of the alkoxy group. The choice of chloroformate directly influences the stability of the resulting protected compound and the conditions required for its subsequent deprotection. A summary of the properties of several widely used chloroformates is presented below for easy comparison.
| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Key Applications |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 | Derivatization for GC-MS analysis, synthesis of carbamates and carbonates. |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 | N-protection, synthesis of carbamates and carbonates. |
| Benzyl (B1604629) Chloroformate (Cbz-Cl) | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 | Introduction of the Cbz/Z protecting group for amines in peptide synthesis.[3] |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Decomposes | N/A | Introduction of the Fmoc protecting group for amines in solid-phase peptide synthesis (SPPS).[2] |
| Allyl Chloroformate (Alloc-Cl) | C₄H₅ClO₂ | 120.54 | 106-108 | 1.136 | Introduction of the Alloc protecting group for amines and alcohols.[4][5] |
| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | 188-189 | 1.248 | Synthesis of carbonates, carbamates, and as a phosgene (B1210022) substitute.[6][7] |
Key Reactions and Applications
The synthetic utility of chloroformates stems from their reactivity towards a broad spectrum of nucleophiles. The most common transformations involve reactions with amines, alcohols, and carboxylates to form carbamates, carbonates, and mixed anhydrides, respectively.
Carbamate (B1207046) Formation (N-Protection)
The reaction of a chloroformate with a primary or secondary amine is a cornerstone of protecting group chemistry, yielding a stable carbamate.[2] This reaction is widely used to temporarily mask the nucleophilicity of amines during multi-step syntheses, particularly in peptide chemistry.[3] The choice of chloroformate determines the lability of the resulting carbamate protecting group.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a carbamate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8]
Figure 1. Mechanism of carbamate formation.
Comparative Yields of Carbamate Synthesis
The yield of carbamate formation is generally high, though it can be influenced by the nature of the amine and the specific chloroformate used.
| Chloroformate | Amine | Base/Solvent | Yield (%) |
| Benzyl Chloroformate | Aliphatic & Aromatic Amines | Aq. Na₂CO₃ | Generally high |
| Ethyl Chloroformate | Methylamine | Aq. NaOH / Ether | 88-90[9] |
| Phenyl Chloroformate | Primary/Secondary Amines | Base/Organic Solvent | 85-95[10] |
Experimental Protocol: N-Cbz Protection of an Amine (Schotten-Baumann Conditions)
This protocol describes a general procedure for the protection of a primary or secondary amine using benzyl chloroformate under Schotten-Baumann conditions.[11]
-
Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (1.1 eq)
-
10% Aqueous sodium carbonate solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
Dissolve the amine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add the 10% aqueous sodium carbonate solution to the flask.
-
With vigorous stirring, add benzyl chloroformate dropwise to the biphasic mixture.
-
Allow the reaction to stir at room temperature for 1-3 hours after the addition is complete.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected amine.
-
Carbonate Formation
In a reaction analogous to carbamate formation, chloroformates react with alcohols and phenols in the presence of a base to yield carbonate esters.[12] This reaction is useful for the synthesis of symmetrical and unsymmetrical carbonates, which have applications in pharmaceuticals and as solvents.
Experimental Protocol: Synthesis of a Phenyl Carbonate
This protocol outlines the synthesis of a phenyl carbonate from a phenol (B47542) and a chloroformate.
-
Materials:
-
Phenol (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Pyridine (B92270) (or triethylamine) (1.2 eq)
-
Anhydrous dichloromethane
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve the phenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Add ethyl chloroformate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Mixed Carboxylic-Carbonic Anhydride (B1165640) Formation for Peptide Coupling
Chloroformates, particularly isobutyl chloroformate, are widely employed to activate N-protected amino acids for peptide bond formation. The reaction of the carboxylic acid of an N-protected amino acid with a chloroformate in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride. This anhydride readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond.
Reaction Mechanism
The formation of the mixed anhydride is a nucleophilic acyl substitution where the carboxylate of the N-protected amino acid acts as the nucleophile, attacking the chloroformate. The subsequent reaction with an amine to form the peptide bond is also a nucleophilic acyl substitution, with the mixed anhydride as the activated acylating agent.
Figure 2. Mixed anhydride method for peptide bond formation.
Experimental Protocol: Peptide Coupling via Mixed Anhydride Method
This protocol provides a general procedure for the coupling of two amino acids using the mixed anhydride method.
-
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Isobutyl chloroformate (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve the N-protected amino acid in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -15°C using a dry ice/acetone bath.
-
Add NMM (1.0 eq) to the solution.
-
Add isobutyl chloroformate dropwise and stir the mixture for 1-2 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride in anhydrous THF and add NMM (1.0 eq) to neutralize the hydrochloride salt.
-
Add the solution of the free amino acid ester to the mixed anhydride solution at -15°C.
-
Allow the reaction to stir at -15°C for 1 hour and then at room temperature for an additional 1-2 hours.
-
Remove the NMM hydrochloride salt by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the dipeptide product by chromatography.
-
Fmoc Solid-Phase Peptide Synthesis (SPPS)
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is the reagent of choice for introducing the base-labile Fmoc protecting group in solid-phase peptide synthesis. The Fmoc group's stability to acidic conditions and its facile cleavage with a mild base like piperidine (B6355638) make it a cornerstone of modern orthogonal peptide synthesis strategies.[13]
Fmoc-SPPS Workflow
The synthesis of a peptide on a solid support using Fmoc chemistry involves a repetitive cycle of deprotection, activation, and coupling steps.
Figure 3. Workflow for Fmoc solid-phase peptide synthesis.
Conclusion
Chloroformates are a powerful and versatile class of reagents with broad applications in organic synthesis. Their ability to efficiently introduce alkoxycarbonyl groups has made them central to the development of protecting group strategies, particularly in the complex and demanding field of peptide synthesis. Furthermore, their utility in the synthesis of carbamates and carbonates continues to be exploited in the discovery and development of new pharmaceuticals and materials. A thorough understanding of their reactivity, coupled with the application of robust experimental protocols, will continue to empower researchers to leverage the full potential of these valuable synthetic building blocks.
References
- 1. guidechem.com [guidechem.com]
- 2. chempep.com [chempep.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Allyl chloroformate | 2937-50-0 [chemicalbook.com]
- 5. sltchemicals.com [sltchemicals.com]
- 6. Phenyl chloroformate | 1885-14-9 [chemicalbook.com]
- 7. sanjaychemindia.com [sanjaychemindia.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of Amino Acids using Cetyl Chloroformate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the derivatization of amino acids using cetyl chloroformate prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a powerful tool for the quantitative and qualitative analysis of amino acids in various biological and pharmaceutical samples.
Introduction
Gas chromatography-mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[1] However, amino acids are polar and non-volatile, necessitating a derivatization step to increase their volatility for GC analysis. Alkyl chloroformates are versatile reagents that efficiently derivatize both the amino and carboxylic acid functional groups of amino acids in a single step, typically within an aqueous environment.[2][3][4][5] This approach is rapid, reproducible, and can be automated, making it suitable for high-throughput screening.[4][6] The resulting N-alkoxycarbonyl amino acid esters are thermally stable and yield characteristic mass spectra, enabling reliable identification and quantification.[4]
While various alkyl chloroformates like ethyl, methyl, and propyl chloroformate have been widely used, this document focuses on the application of this compound.[1][2][3][6][7][8][9][10] The longer alkyl chain of this compound is expected to yield derivatives with higher molecular weights and potentially different chromatographic properties, which may be advantageous for specific applications.
Reaction Mechanism
The derivatization of amino acids with this compound proceeds in a two-step reaction within an aqueous/alcoholic medium, catalyzed by a base such as pyridine.
-
N-acylation: The amino group of the amino acid reacts with this compound to form a cetoxycarbonyl derivative.
-
Esterification: The carboxylic acid group is esterified, a reaction proposed to occur through the formation of a mixed carboxylic-carbonic acid anhydride (B1165640) intermediate, which then reacts with an alcohol present in the reaction mixture.[2]
Experimental Workflow
The overall workflow for the derivatization and analysis of amino acids using this compound is depicted in the following diagram.
Caption: A generalized workflow for amino acid analysis using this compound derivatization followed by GC-MS.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific amino acids of interest and the sample matrix.
4.1. Reagents and Materials
-
Amino acid standards
-
This compound solution (e.g., 10% in a suitable organic solvent)
-
Pyridine
-
Anhydrous ethanol (B145695) or other suitable alcohol
-
Chloroform (B151607) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Internal standard (e.g., a stable isotope-labeled amino acid)[6]
-
Vortex mixer
-
Centrifuge
-
GC-MS system
4.2. Sample Preparation
The sample preparation will vary depending on the matrix. For biological fluids like plasma or urine, protein precipitation may be necessary.[6]
-
To 100 µL of the sample (or amino acid standard solution), add an appropriate amount of internal standard.
-
If necessary, perform protein precipitation by adding a solvent like methanol (B129727) or acetone, followed by centrifugation to pellet the protein.
-
Transfer the supernatant to a clean reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen if required by the specific protocol.
4.3. Derivatization Procedure
-
To the dried sample or 100 µL of the aqueous sample/standard, add 400 µL of anhydrous ethanol and 100 µL of pyridine.[1]
-
Add 50 µL of the this compound solution.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and reaction.[1] The reaction is typically rapid.[5]
-
Add 500 µL of chloroform (or another suitable organic solvent) and 400 µL of deionized water.
-
Vortex for 30 seconds to extract the derivatized amino acids into the organic layer.
-
Centrifuge for 5 minutes at 2000 x g to separate the phases.
-
Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-650 |
Quantitative Data Summary
The following table summarizes typical performance characteristics observed with alkyl chloroformate derivatization methods for amino acid analysis by GC-MS. These values provide an expected range for a method using this compound.
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.9900 | [1] |
| Limit of Detection (LOD) | 0.03 - 12 µM | [6] |
| 125 - 300 pg on-column | [1] | |
| Limit of Quantification (LLOQ) | 0.3 - 30 µM | [6] |
| Repeatability (Intra-day Precision, RSD) | < 10% | [1][7] |
| Intermediate Precision (Inter-day, RSD) | < 15% | [6] |
| Recovery | 70 - 120% | [1] |
Derivatization Reaction Pathway
The chemical transformation during the derivatization of an amino acid with this compound in the presence of an alcohol (ROH) is illustrated below.
Caption: Reaction scheme showing the reactants and the final derivatized product.
Conclusion
Derivatization of amino acids with this compound followed by GC-MS analysis is a robust and reliable method for their quantification in complex matrices. The procedure is straightforward, rapid, and provides derivatives with excellent chromatographic and mass spectrometric properties. This method is well-suited for applications in clinical diagnostics, pharmaceutical research, and metabolomics.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 8. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Long-Chain Carbamates using Cetyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain carbamates are a versatile class of organic compounds with significant applications in drug design and medicinal chemistry. The carbamate (B1207046) functional group (-NHCOO-) can act as a stable bioisostere for the amide bond, enhancing metabolic stability against proteolysis.[1] Furthermore, the lipophilic long-chain moiety can improve membrane permeability and modulate the pharmacokinetic profile of a drug molecule. Cetyl chloroformate, a 16-carbon alkyl chloroformate, is a key reagent for the direct introduction of the cetyloxycarbonyl group onto primary and secondary amines, forming N-cetyl carbamates. These long-chain carbamates are of particular interest in the development of prodrugs and enzyme inhibitors.[1]
This document provides detailed application notes and experimental protocols for the synthesis of long-chain carbamates using this compound. It includes information on the reaction mechanism, applications in drug development with a focus on enzyme inhibition, and comprehensive protocols for synthesis and characterization.
Reaction Mechanism
The synthesis of carbamates from this compound and an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Applications in Drug Development
The incorporation of a long-chain carbamate moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule.
-
Prodrugs: The carbamate linkage can be used to mask polar functional groups, such as amines, to enhance drug absorption and distribution. The long cetyl chain increases lipophilicity, which can improve passage through cellular membranes. Once in the target tissue, the carbamate may be cleaved by endogenous esterases to release the active drug.
-
Enzyme Inhibition: Long-chain carbamates can act as inhibitors of various enzymes. The long alkyl chain can interact with hydrophobic pockets in the enzyme's active site, while the carbamate group can form hydrogen bonds or act as a covalent modifier. A notable example is the inhibition of Carnitine Palmitoyltransferase I (CPT I), a key enzyme in fatty acid oxidation.[3]
Targeting the Carnitine Palmitoyltransferase I (CPT I) Signaling Pathway
Carnitine Palmitoyltransferase I (CPT I) is a mitochondrial enzyme that plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] Inhibition of CPT I can shift the cell's energy metabolism from fatty acid oxidation to glucose utilization.[6] This is a therapeutic strategy being explored for metabolic diseases like type 2 diabetes and for certain types of cancer that are highly dependent on fatty acid oxidation for their proliferation and survival.[4][7] Long-chain carbamoyl (B1232498) aminocarnitine derivatives have been identified as reversible inhibitors of CPT I.[3] The long alkyl chain of these inhibitors is thought to occupy the fatty acid binding site of the enzyme.
Figure 1: Inhibition of the Fatty Acid Oxidation Pathway by a Long-Chain Carbamate.
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of carbamates from amines and chloroformates. It is important to note that while specific data for this compound is limited in the literature, the provided data from analogous reactions with other chloroformates can serve as a useful guide for reaction optimization.
Table 1: Synthesis of N-Cetyl Carbamates from Primary Aliphatic Amines
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | n-Butylamine | Triethylamine (B128534) | Dichloromethane (B109758) | 0 - RT | 4 | ~95 (analogous) | [2] |
| 2 | Cyclohexylamine | Pyridine (B92270) | Tetrahydrofuran (B95107) | RT | 6 | ~90 (analogous) | [2] |
| 3 | Benzylamine | NaHCO₃ | Dichloromethane/H₂O | RT | 5 | ~92 (analogous) | [2] |
Table 2: Synthesis of N-Cetyl Carbamates from Secondary Aliphatic Amines
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | Diethylamine | Triethylamine | Dichloromethane | 0 - RT | 3 | ~93 (analogous) | [2] |
| 2 | Piperidine | Pyridine | Tetrahydrofuran | RT | 4 | ~96 (analogous) | [2] |
| 3 | N-Methylbenzylamine | NaHCO₃ | Dichloromethane/H₂O | RT | 6 | ~89 (analogous) | [2] |
Table 3: Synthesis of N-Cetyl Carbamates from Aromatic Amines
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | Aniline | Triethylamine | Dichloromethane | 0 - RT | 8 | ~85 (analogous) | [8] |
| 2 | 4-Methoxyaniline | Pyridine | Tetrahydrofuran | RT | 12 | ~88 (analogous) | [8] |
| 3 | 2-Nitroaniline | Triethylamine | Dichloromethane | RT | 10 | ~75 (analogous) | [8] |
Note: Yields are based on analogous reactions with other chloroformates and may vary for reactions with this compound.
Experimental Protocols
Safety Precautions
This compound is a corrosive and hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: General Procedure for the Synthesis of N-Cetyl Carbamates
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous triethylamine (1.1 eq) or pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq) and dissolve it in anhydrous DCM or THF.
-
Add the base (triethylamine or pyridine, 1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add this compound (1.05 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-cetyl carbamate.
Protocol 2: Characterization of N-Cetyl Carbamates
The synthesized long-chain carbamates should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of the carbamate functional group can be confirmed by a characteristic C=O stretching vibration typically observed in the range of 1680-1730 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of long-chain carbamates.
Figure 2: Experimental Workflow for Synthesis and Characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionike.com [ionike.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. US10703714B2 - Process for the synthesis of aromatic carbamates - Google Patents [patents.google.com]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Protection of Peptides with Cetyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of peptides is a critical strategy in drug development to enhance therapeutic properties such as cell permeability, metabolic stability, and targeted delivery. The introduction of a long aliphatic chain, such as a cetyl group (C16), at the N-terminus creates a lipopeptide. This modification increases the hydrophobicity of the peptide, which can facilitate its interaction with cell membranes and improve its pharmacokinetic profile. Cetyl chloroformate is a reagent used to introduce this cetyl moiety onto the primary amine of the peptide's N-terminus, forming a stable carbamate (B1207046) linkage. These N-cetyl protected peptides are of significant interest in the development of drug delivery systems, antimicrobial agents, and targeted therapeutics.
This document provides a detailed protocol for the N-protection of peptides using this compound, based on established methodologies for N-alkylation and N-acylation of peptides.
Data Presentation
While specific quantitative data for the N-protection of peptides with this compound is not extensively available in the literature, the following table summarizes typical reaction parameters and expected outcomes based on analogous reactions with other chloroformates and acylating agents. Optimization of these parameters is recommended for specific peptide substrates.
| Parameter | Condition | Expected Yield (%) | Purity (%) | Notes |
| Solvent | Dichloromethane (DCM) | 80-95 | >90 | Suitable for many peptides and allows for easy work-up. |
| N,N-Dimethylformamide (DMF) | 85-98 | >95 | Good for less soluble peptides. | |
| Biphasic (e.g., Dioxane/Water) | 75-90 | >90 | Can be effective, especially with a suitable base. | |
| Base | Diisopropylethylamine (DIPEA) | 85-98 | >95 | A non-nucleophilic base, commonly used to minimize side reactions. |
| Sodium Bicarbonate (NaHCO₃) | 70-90 | >85 | A milder base, often used in aqueous or biphasic systems. | |
| Pyridine | 80-95 | >90 | Acts as both a base and a catalyst. | |
| Reaction Time | 2 - 12 hours | 80-98 | >90 | Dependent on the peptide sequence and reaction temperature. |
| Temperature | 0 °C to Room Temperature | 80-98 | >90 | Starting at a lower temperature can help control the reaction rate. |
Experimental Protocols
Protocol 1: N-protection of a Peptide with this compound in an Organic Solvent
This protocol describes the reaction in a non-aqueous solvent, which is suitable for peptides that are soluble in organic media.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Reaction vessel (round-bottom flask) with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Analytical instruments for characterization (e.g., HPLC, Mass Spectrometry)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DCM or DMF (concentration typically 1-10 mg/mL) in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2-3 equivalents relative to the peptide) dropwise while stirring.
-
This compound Addition: Slowly add a solution of this compound (1.1-1.5 equivalents relative to the peptide) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-cetyl peptide.
-
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica (B1680970) gel or preparative HPLC, to obtain the pure N-cetyl peptide.
-
Characterization: Confirm the identity and purity of the final product using techniques like Mass Spectrometry (to verify the mass of the cetylated peptide) and HPLC.[1][2][3][4][5]
Protocol 2: N-protection of a Peptide with this compound in a Biphasic System
This protocol is an alternative for peptides that may have better solubility in aqueous solutions.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane (or another water-miscible organic solvent)
-
Water
-
Reaction vessel with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Analytical instruments for characterization (e.g., HPLC, Mass Spectrometry)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in an aqueous solution of sodium bicarbonate (2-3 equivalents).
-
This compound Addition: In a separate flask, dissolve this compound (1.1-1.5 equivalents) in dioxane.
-
Reaction: Add the this compound solution dropwise to the vigorously stirred aqueous peptide solution at room temperature.
-
Reaction Monitoring: Stir the biphasic mixture for 4-16 hours. Monitor the reaction progress by HPLC.
-
Work-up:
-
Upon completion, acidify the reaction mixture with a mild acid (e.g., 1 M HCl) to a neutral or slightly acidic pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude N-cetyl peptide using flash column chromatography or preparative HPLC.
-
Characterization: Characterize the final product by Mass Spectrometry and HPLC to confirm its identity and purity.[1][2][3][4][5]
Deprotection of the N-Cetyl Carbamate Group
The N-cetyl carbamate is a stable protecting group. Its removal, if necessary, would likely require harsh conditions that could compromise the integrity of the peptide. For most applications in drug delivery, the N-cetyl group is intended to be a permanent modification rather than a temporary protecting group. If deprotection is required, conditions would need to be developed on a case-by-case basis, potentially exploring strong acidic hydrolysis or specific enzymatic cleavage. Standard deprotection methods for other carbamates, such as those using trifluoroacetic acid (TFA), may lead to peptide degradation.[6]
Mandatory Visualization
Caption: Workflow for the N-protection of a peptide with this compound.
Caption: General chemical reaction for the N-protection of a peptide.
References
Application Notes and Protocols: Cetyl Chloroformate in the Functionalization of Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cetyl chloroformate in the functionalization of polymers. The introduction of the long-chain cetyl group can significantly modify the physicochemical properties of polymers, enhancing their hydrophobicity and enabling novel applications in drug delivery, biomaterials, and specialty plastics.
Introduction
This compound (C₁₇H₃₃ClO₂) is a reactive organic compound utilized as a versatile reagent for introducing a hexadecyl (cetyl) functional group onto various molecules, including polymers.[1] This process, known as functionalization, can dramatically alter the properties of the base polymer. In the polymer industry, such modifications are employed to enhance material characteristics like thermal stability, chemical resistance, and mechanical strength.[2] For pharmaceutical and drug development applications, modifying polymers with cetyl groups can increase their hydrophobicity, which is crucial for controlling drug release profiles, improving encapsulation of hydrophobic drugs, and enhancing interaction with biological membranes.
The primary reaction mechanism involves the esterification of hydroxyl groups on the polymer backbone with this compound, forming a stable carbonate linkage and releasing hydrochloric acid as a byproduct. This method is particularly suitable for polymers containing accessible hydroxyl moieties, such as polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), polycaprolactone (B3415563) (PCL), and various polysaccharides.
Applications in Polymer Functionalization
The addition of a long aliphatic cetyl chain to a polymer can induce significant changes in its properties, leading to a range of applications:
-
Enhanced Hydrophobicity: The most direct consequence of cetyl functionalization is an increase in the hydrophobicity of the polymer. This is particularly useful for:
-
Controlled Drug Delivery: Modifying hydrophilic polymers to be more hydrophobic can slow down the release of encapsulated drugs in aqueous environments.
-
Biomaterial Surface Modification: Increasing the hydrophobicity of a biomaterial surface can influence protein adsorption and cellular interactions.[3]
-
Moisture Resistance: In industrial applications, enhanced hydrophobicity can protect polymers from degradation in humid environments.[2]
-
-
Improved Thermal and Mechanical Properties: The introduction of long alkyl chains can affect the intermolecular forces within the polymer matrix, potentially leading to changes in thermal stability and mechanical strength.[2]
-
Formation of Amphiphilic Polymers: Functionalizing a hydrophilic polymer with hydrophobic cetyl groups can create amphiphilic structures. These are valuable for:
-
Micelle and Nanoparticle Formation: Amphiphilic polymers can self-assemble into micelles or nanoparticles in aqueous solutions, which can be used as carriers for drug delivery.
-
Emulsifiers and Stabilizers: The dual nature of these polymers makes them effective as emulsifying agents in various formulations.
-
Experimental Protocols
The following are generalized protocols for the functionalization of hydroxyl-terminated polymers with this compound. These should be adapted based on the specific polymer, desired degree of functionalization, and available laboratory equipment.
General Workflow for Polymer Functionalization
Caption: General workflow for the functionalization of polymers.
Protocol 1: Functionalization of Polyethylene Glycol (PEG)
This protocol describes the end-group functionalization of a hydroxyl-terminated polyethylene glycol.
Materials:
-
Polyethylene glycol (PEG), hydroxyl-terminated (e.g., MW 2000 g/mol )
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine (B92270)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Polymer Dissolution: In a round-bottom flask, dissolve hydroxyl-terminated PEG (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Addition of Base: Add anhydrous triethylamine or pyridine (1.5 equivalents per hydroxyl group) to the polymer solution and stir for 15 minutes at room temperature. The base acts as a scavenger for the HCl byproduct.
-
Addition of this compound: Dissolve this compound (1.2 equivalents per hydroxyl group) in a small amount of anhydrous DCM in a dropping funnel. Add the this compound solution dropwise to the polymer solution over 30 minutes at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if applicable.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution to a large volume of cold, stirred anhydrous diethyl ether.
-
Collect the precipitate by filtration.
-
-
Purification: Wash the collected polymer with fresh diethyl ether to remove unreacted reagents. Repeat the precipitation and washing steps if necessary.
-
Drying: Dry the final product under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the cetyl-functionalized PEG using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the presence of the cetyl group and determine the degree of functionalization.
Protocol 2: Surface Modification of a Polymeric Film (e.g., Polyvinyl Alcohol - PVA)
This protocol describes the surface functionalization of a polymer film to enhance its hydrophobicity.
Materials:
-
PVA film
-
This compound
-
Anhydrous toluene (B28343) or other suitable non-solvent for the polymer
-
Anhydrous triethylamine (TEA)
-
Deionized water
Procedure:
-
Film Preparation: Prepare a clean, dry PVA film.
-
Reaction Setup: Place the PVA film in a reaction vessel containing a solution of anhydrous triethylamine (excess) in anhydrous toluene.
-
Functionalization: Add this compound to the solution and allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
Washing:
-
Remove the film from the reaction solution.
-
Wash the film extensively with toluene to remove unreacted this compound and triethylamine.
-
Wash with ethanol to remove residual toluene.
-
Finally, wash with deionized water.
-
-
Drying: Dry the surface-modified film under vacuum or in a desiccator.
-
Characterization: Analyze the surface of the film using techniques such as contact angle measurement to determine the change in hydrophobicity, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to detect the presence of the newly formed carbonate bonds.
Characterization of Functionalized Polymers
The success of the functionalization reaction is typically assessed by a combination of spectroscopic and physical methods.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The most common method to confirm functionalization and quantify the degree of substitution. The appearance of new peaks corresponding to the protons of the cetyl chain (typically in the range of 0.8-1.7 ppm) and the disappearance or shift of peaks corresponding to the protons adjacent to the hydroxyl group of the parent polymer are indicative of a successful reaction. The degree of functionalization can be calculated by comparing the integration of the characteristic peaks of the cetyl group to those of the polymer backbone.
-
¹³C NMR Spectroscopy: Provides complementary information to ¹H NMR, showing the appearance of new carbon signals from the cetyl group.
-
FTIR Spectroscopy: The formation of the carbonate linkage can be confirmed by the appearance of a new carbonyl (C=O) stretching band, typically in the region of 1740-1760 cm⁻¹.
Physical Characterization
-
Contact Angle Measurement: A direct method to quantify the change in surface hydrophobicity. An increase in the water contact angle on a film or coated surface of the functionalized polymer indicates successful introduction of the hydrophobic cetyl groups.[4][5]
-
Gel Permeation Chromatography (GPC): Can be used to assess if any significant changes in the molecular weight distribution of the polymer have occurred during the functionalization process.
Quantitative Data
The following tables present example data that could be expected from the successful functionalization of polymers with this compound. The exact values will depend on the specific polymer, reaction conditions, and the degree of functionalization achieved.
Table 1: Example ¹H NMR Data for Cetyl-Functionalized PEG
| Proton Assignment | Chemical Shift (ppm) | Integration (Relative) |
| PEG backbone (-CH₂-CH₂-O-) | ~3.6 | 100 |
| Cetyl -CH₃ | ~0.88 (triplet) | 3 |
| Cetyl -(CH₂)₁₄- | ~1.2-1.4 | 28 |
| Cetyl -O-CH₂- | ~4.2 (triplet) | 2 |
Table 2: Example Contact Angle Measurements for Surface-Modified Polymer Films
| Polymer Film | Water Contact Angle (°) |
| Unmodified PVA | 45 ± 5 |
| Cetyl-functionalized PVA | 95 ± 7 |
| Unmodified PCL | 75 ± 6 |
| Cetyl-functionalized PCL | 110 ± 8 |
Logical Relationships in Polymer Functionalization
The following diagram illustrates the relationship between the components and outcomes of the functionalization process.
Caption: Key relationships in the this compound functionalization of polymers.
References
- 1. EP0986584A1 - Process for making terminally functionalized polymers using protected functional initiator - Google Patents [patents.google.com]
- 2. Enhanced Hydrofobicity of Polymers for Personal Protective Equipment Achieved by Chemical and Physical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.umb.ac.id [jurnal.umb.ac.id]
Application Notes and Protocols for Creating Hydrophobic Surfaces Using Cetyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of surfaces to control their wettability is a critical aspect of research and development in numerous fields, including drug delivery, biomedical devices, and material science. Creating hydrophobic surfaces can prevent non-specific protein adsorption, improve the performance of microfluidic devices, and enhance the stability of various formulations. Cetyl chloroformate, a long-chain alkyl chloroformate, offers a reactive moiety for the covalent modification of hydroxylated surfaces, rendering them hydrophobic. This document provides detailed application notes and protocols for the use of this compound in creating hydrophobic surfaces.
Principle of Surface Modification
The hydrophobicity of a surface is determined by its chemical composition and micro-topography. Low surface energy materials tend to be hydrophobic. This compound possesses a long C16 alkyl chain, which has very low surface energy. The chloroformate group is highly reactive towards nucleophiles, such as the hydroxyl groups (-OH) present on the surface of materials like glass, silica, and other metal oxides. The reaction results in the formation of a stable carbonate linkage, covalently attaching the long alkyl chain to the surface and creating a hydrophobic self-assembled monolayer (SAM).
Data Presentation
| Surface Treatment | Substrate | Expected Static Water Contact Angle (°) | Reference |
| Untreated Glass | Glass Slide | < 30° | General Knowledge |
| Silanization with Trimethylchlorosilane (TMCS) | Glass Slide | ~74° - 114° | [1] |
| Silanization with Octadecyltrichlorosilane (OTS) | Glass Slide | ~150° | [2] |
| This compound Treatment (Predicted) | Glass Slide | > 90° (Hydrophobic) | Inference based on chemical structure |
Note: The expected contact angle for this compound is a prediction based on the long alkyl chain length, which is comparable to other hydrophobic modifiers.
Experimental Protocols
This section provides a detailed protocol for creating a hydrophobic surface on a glass slide using this compound. The principles can be adapted for other hydroxylated substrates.
Materials and Equipment
-
This compound (CAS No. 26272-90-2)
-
Glass microscope slides
-
Anhydrous toluene (B28343) or other aprotic solvent (e.g., chloroform, dichloromethane)
-
Triethylamine (B128534) (TEA) or other suitable base (optional, as a catalyst and acid scavenger)
-
Acetone (B3395972), ethanol (B145695), and deionized water for cleaning
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen or argon gas stream
-
Sonicator
-
Oven
-
Fume hood
-
Contact angle goniometer
Protocol 1: Solution-Phase Deposition
-
Substrate Cleaning:
-
Place glass slides in a beaker and sonicate in acetone for 15 minutes.
-
Rinse with deionized water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Piranha Etching (in a fume hood with appropriate personal protective equipment): Immerse the slides in freshly prepared Piranha solution for 30-60 minutes to hydroxylate the surface.
-
Carefully remove the slides and rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen or argon and then in an oven at 110°C for at least 1 hour.
-
Allow the slides to cool to room temperature in a desiccator.
-
-
Preparation of Coating Solution:
-
In a fume hood, prepare a 1-10 mM solution of this compound in anhydrous toluene.
-
(Optional) Add a catalytic amount of triethylamine (e.g., 1.2 equivalents relative to this compound) to the solution to neutralize the HCl byproduct.
-
-
Surface Modification:
-
Immerse the cleaned and dried glass slides in the this compound solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloroformate by atmospheric moisture.
-
The reaction time can be optimized to achieve the desired surface coverage and hydrophobicity.
-
-
Post-Reaction Cleaning:
-
Remove the slides from the reaction solution.
-
Rinse the slides with fresh anhydrous toluene to remove any unreacted this compound.
-
Sonicate the slides in toluene for 5-10 minutes.
-
Rinse with ethanol and then deionized water.
-
Dry the slides under a stream of nitrogen or argon.
-
-
Characterization:
-
Measure the static water contact angle using a goniometer to confirm the hydrophobicity of the surface.
-
Other surface characterization techniques such as Atomic Force Microscopy (AFM) for surface morphology and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition can also be employed.
-
Visualizations
Reaction of this compound with a Hydroxylated Surface
Caption: Reaction of this compound with a hydroxylated surface.
Experimental Workflow for Hydrophobic Surface Preparation
References
Application Notes and Protocols: Cetyl Chloroformate as a Reagent for Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl chloroformate (also known as hexadecyl chloroformate) is a versatile reagent in organic synthesis, primarily utilized for the formation of esters, carbonates, and carbamates.[1] Its long alkyl chain makes it particularly useful for introducing lipophilic moieties into molecules, a common strategy in drug development to enhance membrane permeability and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in ester synthesis.
Physicochemical Properties of this compound
This compound is a colorless to yellowish liquid with a pungent odor.[2] It is crucial to handle this reagent with appropriate safety precautions due to its hazardous nature.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₃ClO₂ | [3] |
| Molecular Weight | 304.9 g/mol | [3] |
| CAS Number | 26272-90-2 | [3] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 120 °C | [2] |
| Density | 0.923 g/mL at 25 °C | [3] |
Applications in Organic Synthesis
This compound is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon susceptible to nucleophilic attack. This reactivity is harnessed in several key transformations:
-
Ester Synthesis: The reaction of this compound with alcohols or phenols yields cetyl esters or carbonates, respectively. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
-
Carbamate Formation: It readily reacts with primary and secondary amines to form stable carbamates, a functional group prevalent in many pharmaceuticals and protecting group strategies.
-
Mixed Anhydride (B1165640) Formation: In peptide synthesis, chloroformates can be used to form mixed anhydrides with carboxylic acids, which then react with amines to form peptide bonds.[4]
Ester Synthesis Using this compound
The synthesis of esters using this compound can be achieved through two primary pathways: reaction with an alcohol to form a cetyl carbonate ester, or reaction with a carboxylic acid to form a mixed anhydride that subsequently reacts with an alcohol. The more direct and common method involves the reaction with an alcohol.
Reaction with Alcohols
The reaction of this compound with an alcohol in the presence of a base, such as pyridine (B92270), is a straightforward method for synthesizing cetyl carbonate esters. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[5]
Caption: Reaction mechanism of ester synthesis from this compound and an alcohol.
Experimental Protocols
Protocol 1: Synthesis of a Cetyl Carbonate Ester from an Alcohol
This protocol describes a general procedure for the synthesis of a cetyl carbonate ester from a primary or secondary alcohol using this compound and pyridine.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl (B1604629) alcohol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred alcohol solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure cetyl carbonate ester.
Quantitative Data (Representative):
| Reactant 1 (Alcohol) | Reactant 2 (Chloroformate) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl Alcohol | Benzyl Chloroformate | Pyridine | DCM | 7 | RT | ~90% (representative) |
| Ethanol | Ethyl Chloroformate | Pyridine | Acetonitrile | <1 | RT | >95% (for derivatization)[6] |
Protocol 2: Esterification of a Carboxylic Acid (via Mixed Anhydride)
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound to form a mixed anhydride intermediate.
Materials:
-
This compound
-
Carboxylic acid
-
Alcohol
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and TEA or DIPEA (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.05 eq) to the solution and stir at 0 °C for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of the alcohol (1.2 eq) in the same anhydrous solvent.
-
Slowly add the alcohol solution to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for ester synthesis using this compound.
Safety and Handling
This compound is a corrosive and toxic substance.[7] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[4][7]
Conclusion
This compound is an effective reagent for the synthesis of cetyl esters and carbonates. The protocols provided offer a general framework for these transformations. Researchers should optimize the reaction conditions, including solvent, base, temperature, and reaction time, for each specific substrate to achieve the best results. Proper safety precautions are paramount when handling this hazardous chemical.
References
- 1. coachbenner.weebly.com [coachbenner.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ES552008A0 - PROCEDURE FOR PREPARING ALKYL LACTATE CHLOROFORMATES. - Google Patents [patents.google.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cetyl Chloroformate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl chloroformate, a derivative of phosgene (B1210022) and cetyl alcohol, is a versatile reagent in organic synthesis, finding significant application in the pharmaceutical industry. Its primary role is as an intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] The lipophilic cetyl group makes it particularly useful for modifying drug molecules to enhance their permeability through biological membranes, a critical factor in drug delivery and efficacy. This document provides detailed application notes and protocols for the use of this compound in API synthesis, with a specific focus on the preparation of the anti-obesity drug, Cetilistat (B1668417).
Core Applications in API Synthesis
This compound is predominantly used for the formation of carbamates and esters.[1] These functional groups are integral to the structure of many pharmaceuticals.
-
Carbamate Formation: The reaction of this compound with primary or secondary amines yields N-cetylcarbamates. This reaction is fundamental in peptide synthesis and for introducing protecting groups on amine functionalities.
-
Esterification: this compound reacts with carboxylic acids to form cetyl esters. This transformation is often employed to create prodrugs with increased lipophilicity, thereby improving their pharmacokinetic profiles.
Case Study: Synthesis of Cetilistat
Cetilistat is a potent and specific inhibitor of gastrointestinal lipases used for the management of obesity. Its synthesis provides an excellent example of the industrial application of this compound. The core reaction involves the acylation of 2-amino-5-methylbenzoic acid with this compound.[2]
Reaction Scheme:
Caption: Synthesis of Cetilistat from 2-amino-5-methylbenzoic acid and this compound.
Quantitative Data Summary
Different synthetic routes for Cetilistat have been reported, with varying yields and purification requirements. The following table summarizes the quantitative data from selected methods.
| Route | Starting Materials | Key Reagents | Solvent(s) | Yield | Purification Method | Reference |
| 1 | 2-Amino-5-methylbenzoic acid, this compound | - | - | 15% | Column Chromatography | [1] |
| 2 | 2-Amino-5-methylbenzoic acid, this compound | Methyl chloroformate | Pyridine | 31% | Column Chromatography | [2] |
| 3 | 2-Amino-5-methylbenzoic acid, this compound | POCl3 | - | 90% | Not specified (high purity) | [2] |
| 4 | 2-Amino-5-methylbenzoic acid, this compound | - | Pyridine, Toluene | - | Washing, Concentration | [1] |
Experimental Protocols
The following protocols are based on reported syntheses of Cetilistat and general procedures for reactions involving this compound.
Protocol 1: One-Pot Synthesis of Cetilistat
This protocol is adapted from a patented, high-yield synthesis method.[1]
Materials:
-
2-Amino-5-methylbenzoic acid
-
This compound
-
Pyridine
-
Toluene
-
10% Citric acid aqueous solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas supply
-
1L three-necked flask with mechanical stirrer and dropping funnel
Workflow Diagram:
Caption: Experimental workflow for the one-pot synthesis of Cetilistat.
Procedure:
-
Under a nitrogen atmosphere, add 20.2 g of 2-amino-5-methylbenzoic acid and 180 ml of pyridine to a 1L three-necked flask equipped with a mechanical stirrer. Stir until the solid is completely dissolved.
-
Prepare a solution of 47 g of this compound in 220 ml of toluene.
-
While maintaining the reaction temperature between 20-30°C, add the this compound solution dropwise to the reaction mixture over approximately 30 minutes.
-
Continue stirring at 20-30°C and monitor the reaction progress (e.g., by TLC) until the 2-amino-5-methylbenzoic acid is consumed.
-
Once the reaction is complete, add 600 ml of toluene and 200 ml of ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash once with 200 ml of a 10% aqueous citric acid solution.
-
Wash the organic layer twice with 200 ml of water.
-
Dry the organic phase over 30 g of anhydrous sodium sulfate for 2 hours.
-
Filter the drying agent and wash the filter cake with two 30 ml portions of toluene.
-
Concentrate the filtrate under reduced pressure (T < 60°C, P ≈ 0.09 MPa) to obtain the crude product.
Expected Outcome:
This procedure is expected to yield crude Cetilistat as a yellow liquid.[1] Further purification, if necessary, can be performed by column chromatography.
Signaling Pathways and Logical Relationships
The primary mode of action of Cetilistat is the inhibition of gastrointestinal lipases. The addition of the lipophilic cetyl group via this compound is a key structural feature that contributes to its interaction with the active site of these enzymes.
Caption: Logical relationship of this compound in enhancing API efficacy.
Conclusion
This compound is a valuable reagent for the synthesis of APIs, particularly for the introduction of lipophilic cetyl groups to form carbamates and esters. The synthesis of Cetilistat serves as a practical example of its industrial application, demonstrating its role in constructing the final drug molecule. The provided protocols and data offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Careful control of reaction conditions and appropriate purification strategies are crucial for achieving high yields and purity of the final API.
References
Application of Cetyl Chloroformate in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl chloroformate (C₁₇H₃₃ClO₂), a hexadecyl ester of chloroformic acid, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cetyloxycarbonyl group to various nucleophiles.[1] In the agrochemical industry, its application is predominantly centered on the synthesis of carbamate-based pesticides, including insecticides, herbicides, and fungicides.[1] The long cetyl (hexadecyl) chain imparts lipophilicity to the resulting agrochemical, which can influence its biological activity, environmental fate, and mode of application. This document provides a detailed overview of the application of this compound in agrochemical synthesis, including reaction mechanisms, experimental protocols, and relevant data.
Core Application: Synthesis of Carbamate (B1207046) Agrochemicals
The primary role of this compound in agrochemical synthesis is as a precursor for the formation of N-cetyl carbamates. Carbamates are a well-established class of pesticides that function, for example, by inhibiting the acetylcholinesterase (AChE) enzyme in insects.[2] The general reaction involves the nucleophilic substitution of the chlorine atom in this compound by an amine, leading to the formation of a carbamate linkage.
The overall reaction can be depicted as follows:
R-NH₂ + ClCOOC₁₆H₃₃ → R-NHCOOC₁₆H₃₃ + HCl
Where R-NH₂ represents a primary or secondary amine that forms the core structure of the active agrochemical ingredient. The selection of the "R" group is critical in determining the target pest and the specific activity of the pesticide. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocols
While specific protocols for commercially available agrochemicals derived directly from this compound are not publicly disclosed in detail, the following section provides generalized experimental procedures for the synthesis of cetyl carbamates, which are the foundational reactions for creating such agrochemicals. These protocols are based on established methods for carbamate synthesis from chloroformates.
Protocol 1: General Synthesis of a Cetyl N-Alkylcarbamate
This protocol outlines the synthesis of a generic cetyl N-alkylcarbamate, which can be adapted for the synthesis of various insecticidal or herbicidal compounds by selecting the appropriate starting amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., methylamine, ethylamine) (1.0 - 1.2 eq)
-
Tertiary amine base (e.g., triethylamine, pyridine) (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) and the tertiary amine base (1.1 - 1.5 eq) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure cetyl N-alkylcarbamate.
Quantitative Data:
The following table presents typical reaction parameters and expected outcomes for the synthesis of cetyl N-alkylcarbamates. The exact values will vary depending on the specific amine and reaction conditions used.
| Parameter | Value | Reference |
| Reactant Ratio (Amine:this compound) | 1.1 : 1.0 | General Practice |
| Solvent | Dichloromethane or Toluene | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2 - 12 hours | General Practice |
| Typical Yield | 70 - 95% | [4] |
| Purity (after purification) | >95% | General Practice |
Visualization of Synthetic Pathways and Workflows
Synthesis of this compound
This compound is typically synthesized by the reaction of cetyl alcohol (cetol) with phosgene. A patent describes a continuous flow process for this reaction.[1]
References
Application Notes: A Step-by-Step Guide for Carbamate Formation with Cetyl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbamates, also known as urethanes, are a crucial functional group in medicinal chemistry and drug design.[1] They serve as stable isosteres for peptide bonds, act as key components in various approved drugs, and are widely used as protecting groups for amines in organic synthesis.[1][2] The formation of carbamates is a fundamental transformation, often achieved by reacting an amine with a chloroformate.[3] Cetyl chloroformate (C₁₆H₃₃OCOCl), a long-chain alkyl chloroformate, is used to introduce a lipophilic cetyl carbamate (B1207046) moiety, which can be advantageous for modulating the pharmacokinetic properties of drug candidates, such as cell membrane permeability and metabolic stability.[1][4]
These application notes provide a comprehensive guide to the synthesis of carbamates using this compound, including safety precautions, a general reaction mechanism, a detailed experimental protocol, and potential applications in drug development.
Reagent Data and Safety Information
This compound is a corrosive and moisture-sensitive reagent that requires careful handling.[5][6] Adherence to safety protocols is paramount.
1.1 Physical and Chemical Properties The properties of this compound are summarized below for easy reference.
| Property | Value | Reference |
| Chemical Name | Hexadecyl chloroformate | [6] |
| CAS Number | 26272-90-2 | [5][6][7] |
| Molecular Formula | C₁₇H₃₃ClO₂ | [6][7] |
| Molecular Weight | 304.9 g/mol | [6][7] |
| Appearance | Liquid | [7] |
| Density | 0.923 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.4480 | [7] |
1.2 Safety and Handling this compound presents several hazards that must be managed with appropriate laboratory practices.
| Hazard | Description | Precautionary Measures | Reference |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | [5] |
| Toxicity | Harmful if swallowed or inhaled. | Handle only in a well-ventilated fume hood. Avoid breathing vapors. | [5] |
| Reactivity | Reacts with water and strong bases, acids, oxidizing, and reducing agents. | Store under an inert gas in a tightly sealed container in a cool, dry place. Avoid moisture. | [5] |
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5]
Reaction Mechanism and Workflow
2.1 General Reaction Mechanism The formation of a carbamate from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[8] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the collapse of the tetrahedral intermediate and the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][8]
Caption: General mechanism for carbamate formation.
2.2 Experimental Workflow The overall experimental process follows a logical sequence from preparation to analysis. Proper planning and execution at each stage are critical for a successful synthesis.
Caption: Step-by-step experimental workflow diagram.
Experimental Protocol: General Procedure
This protocol provides a general method for the reaction of an amine with this compound. The specific quantities, solvent, base, and reaction time may need to be optimized for the specific amine substrate being used.
3.1 Materials and Reagents
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.05 - 1.2 equivalents)
-
Anhydrous base (e.g., triethylamine, pyridine, or diisopropylethylamine, 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical equipment (NMR, MS, IR)
3.3 Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.) and the anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
Slowly add the anhydrous base (1.5 eq.) to the amine solution.
-
In a separate dropping funnel, prepare a solution of this compound (1.05-1.2 eq.) in a small amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled, stirred amine solution over 15-30 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Separate the organic layer and extract the aqueous layer one or two more times with the solvent (e.g., DCM).
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure cetyl carbamate.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Applications in Drug Development
The carbamate linkage is a key structural motif in many approved therapeutic agents.[1][9] Introducing a long lipophilic chain like the cetyl group can serve several purposes in drug design:
-
Prodrug Design: The carbamate can act as a prodrug linkage, designed to be cleaved in vivo to release the active parent drug. This strategy can improve oral bioavailability and protect sensitive functional groups from first-pass metabolism.[4]
-
Modulating Lipophilicity: Increasing the lipophilicity of a molecule can enhance its ability to cross cellular membranes, potentially improving its absorption and distribution characteristics.[1]
-
Drug-Target Interactions: The carbamate moiety itself can form crucial hydrogen bonds with biological targets, while the cetyl chain can engage in hydrophobic interactions, potentially increasing binding affinity and potency.[1]
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cetyl Chloroformate in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl chloroformate, a reactive organic compound, presents intriguing possibilities in the design and functionalization of drug delivery systems. Its primary utility lies in its ability to react with nucleophiles such as alcohols and amines to form stable carbonate and carbamate (B1207046) linkages, respectively. This reactivity can be harnessed to modify drug molecules, drug carriers, and other components of a delivery system to enhance therapeutic efficacy. The introduction of the 16-carbon cetyl chain can significantly increase lipophilicity, which can be advantageous for improving drug loading into lipid-based carriers, enhancing membrane permeability, and achieving controlled release.
These application notes provide an overview of the potential uses of this compound in drug delivery, with detailed protocols for the synthesis of lipophilic prodrugs and the surface modification of nanoparticles.
Key Applications of this compound in Drug Delivery
This compound can be employed in several strategic ways to improve drug delivery:
-
Synthesis of Lipophilic Prodrugs: By covalently attaching the long cetyl tail to a hydrophilic drug, its lipophilicity can be dramatically increased. This modification can lead to enhanced encapsulation in lipid nanoparticles, improved oral absorption, and sustained release profiles. The carbamate or carbonate bond formed can be designed to be cleaved by endogenous enzymes, releasing the active drug at the target site.[1][2]
-
Surface Modification of Drug Carriers: The surface of nanoparticles (e.g., polymeric nanoparticles, liposomes) can be functionalized with this compound to alter their physicochemical properties. This can be used to increase their hydrophobicity, which may enhance their interaction with cell membranes or facilitate their incorporation into larger lipid-based systems.[3][4]
-
Formation of Novel Lipids and Surfactants: this compound can serve as a building block for the synthesis of novel cationic lipids or specialized surfactants for use in the formulation of liposomes or nanoemulsions.
Experimental Protocols
Protocol 1: Synthesis of a Lipophilic Carbamate Prodrug of a Model Amine-Containing Drug
This protocol describes a general method for the synthesis of a lipophilic prodrug by reacting an amine-containing drug with this compound.
Materials:
-
Amine-containing drug
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve the amine-containing drug (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Reaction with this compound: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Characterize the purified cetyl-carbamate prodrug by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: Surface Modification of Amine-Functionalized Polymeric Nanoparticles
This protocol outlines a method for the surface modification of pre-formed, amine-functionalized polymeric nanoparticles with this compound to increase their surface hydrophobicity.
Materials:
-
Aqueous suspension of amine-functionalized polymeric nanoparticles (e.g., chitosan (B1678972) or PEI-coated nanoparticles)
-
This compound
-
Dioxane or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in a mixture of water and a water-miscible organic solvent like dioxane or THF.
-
Base Addition: Add TEA (2-3 equivalents based on the estimated surface amine groups) to the nanoparticle suspension and stir gently.
-
This compound Addition: Slowly add a solution of this compound (1.5 equivalents based on estimated surface amine groups) in dioxane or THF to the nanoparticle suspension under gentle stirring at room temperature.
-
Reaction: Allow the reaction to proceed for 6-18 hours at room temperature.
-
Purification: Purify the surface-modified nanoparticles by dialysis against a mixture of water and the organic solvent, followed by dialysis against pure deionized water to remove unreacted reagents and by-products.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form of the cetyl-modified nanoparticles.
-
Characterization: Characterize the surface-modified nanoparticles for their size and zeta potential using Dynamic Light Scattering (DLS). Confirm the surface modification using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS). The hydrophobicity can be assessed by measuring the contact angle of a surface prepared from the nanoparticles.
Data Presentation
Table 1: Physicochemical Characterization of a Hypothetical Cetyl-Carbamate Prodrug and Parent Drug
| Parameter | Parent Drug | Cetyl-Carbamate Prodrug |
| Molecular Weight ( g/mol ) | 250.3 | 520.8 |
| LogP (calculated) | 1.2 | 7.5 |
| Aqueous Solubility (mg/mL) | 15.2 | < 0.01 |
| Melting Point (°C) | 185-188 | 65-68 |
Table 2: Characterization of Hypothetical Polymeric Nanoparticles Before and After Surface Modification with this compound
| Parameter | Unmodified Nanoparticles | Cetyl-Modified Nanoparticles |
| Particle Size (nm) | 150 ± 5 | 165 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | +25 ± 2 | +10 ± 3 |
| Drug Loading Capacity (%) | 8.5 | 12.2 |
| Encapsulation Efficiency (%) | 75 | 88 |
Visualizations
Caption: Workflow for the synthesis of a lipophilic carbamate prodrug.
Caption: Workflow for surface modification of nanoparticles.
Caption: Hypothesized pathway for cellular uptake and drug release.
Biocompatibility Considerations
The introduction of a long alkyl chain via this compound necessitates a thorough evaluation of the biocompatibility of the resulting prodrug or modified carrier.[5][6] Standard in vitro cytotoxicity assays (e.g., MTT, LDH assays) on relevant cell lines should be performed.[7] Furthermore, hemocompatibility testing is crucial if the drug delivery system is intended for intravenous administration. While the cetyl group is a common component of lipids found in the body, its covalent attachment to a drug or nanoparticle surface may alter its interaction with biological systems. Therefore, a comprehensive biocompatibility assessment is essential.[8][9]
Conclusion
This compound offers a versatile tool for the lipophilic modification of drugs and drug carriers. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this reagent in developing novel and more effective drug delivery systems. The ability to tune the lipophilicity of therapeutic agents and their carriers opens up new avenues for enhancing drug efficacy, improving bioavailability, and achieving controlled release profiles. As with any novel drug delivery strategy, extensive characterization and safety evaluation are paramount to successful translation.
References
- 1. Lipophilic prodrug conjugates allow facile and rapid synthesis of high-loading capacity liposomes without the need for post-assembly purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993 [bioprocessonline.com]
- 7. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of Cetyl Chloroformate and Amines
Welcome to the Technical Support Center for optimizing reaction conditions for the synthesis of carbamates from cetyl chloroformate and amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound and an amine?
A1: The reaction of this compound with a primary or secondary amine results in the formation of a cetyl carbamate (B1207046) and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.[1]
Q2: My reaction yield is low or nonexistent. What are the primary factors to investigate?
A2: Low or no yield in carbamate synthesis can often be attributed to several factors. It is crucial to first verify the quality and purity of your starting materials, including the this compound and the amine.[2] Ensure that you are using anhydrous solvents, as the presence of water can lead to the hydrolysis of this compound.[2] Additionally, optimizing reaction conditions such as temperature and reaction time is critical.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine if the reaction has reached completion.[2]
Q3: What is the role of a base in this reaction, and how do I choose an appropriate one?
A3: A base is used to neutralize the hydrochloric acid generated during the reaction.[1] The choice of base can significantly influence the reaction's yield and selectivity.[2] Non-nucleophilic tertiary amines, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), are commonly used.[3] Inorganic bases like sodium carbonate or potassium carbonate can also be employed, particularly in biphasic solvent systems.[1] The optimal base may need to be determined empirically for your specific amine substrate.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role by ensuring the solubility of both the nonpolar this compound and the potentially more polar amine. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are generally effective. The choice of solvent can impact the reaction rate and, in some cases, the product's purity. It is essential to use anhydrous solvents to prevent unwanted side reactions.[2]
Q5: I am observing the formation of a white precipitate that is not my product. What could it be?
A5: The white precipitate is most likely the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) formed upon neutralization of the HCl byproduct. This salt is generally insoluble in many organic solvents and can be removed by filtration or an aqueous workup.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of cetyl carbamates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: Impure or degraded this compound or amine.[2] 2. Presence of Water: Hydrolysis of this compound.[2] 3. Suboptimal Temperature: Reaction temperature is too low for the activation energy or too high, leading to decomposition.[4] 4. Insufficient Reaction Time: The reaction has not gone to completion.[2] 5. Inappropriate Base or Solvent: The chosen base or solvent is not optimal for the specific substrates.[2] | 1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened or properly stored reagents. 2. Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Experiment with a range of temperatures. A common starting point is to add the chloroformate at 0 °C and then allow the reaction to warm to room temperature. 4. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 5. Screen different non-nucleophilic bases and aprotic solvents to find the optimal combination for your system. |
| Formation of Side Products | 1. Symmetrical Urea Formation: Reaction of the amine with an isocyanate intermediate, which can form from the chloroformate. 2. Over-alkylation/Double Addition: A second molecule of this compound reacting with the newly formed carbamate (more common with primary amines).[4] | 1. Add the this compound slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction. Ensure anhydrous conditions are strictly maintained. 2. Use a slight excess of the amine relative to the this compound. Control the stoichiometry and reaction temperature carefully. |
| Difficult Product Purification | 1. Product Precipitation: The cetyl carbamate product may precipitate from the reaction mixture.[2] 2. Emulsion during Workup: The long cetyl chain can lead to the formation of emulsions during aqueous extraction.[2] 3. Co-elution with Starting Material: Similar polarity of the product and starting materials. | 1. Choose a solvent in which the product is more soluble, or perform the reaction at a higher dilution.[2] 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[2] 3. Optimize your chromatography conditions (e.g., solvent gradient, column type) for better separation. |
Data Presentation
The following tables provide generalized reaction conditions based on the principles of carbamate synthesis, as specific data for this compound is not extensively published. These should be used as a starting point for optimization.
Table 1: General Reaction Conditions for this compound and Primary Amines
| Amine Type | Stoichiometry (Amine:Chloroformate:Base) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic | 1.1 : 1.0 : 1.2 | DCM or THF | 0 to RT | 2 - 6 | 85 - 95 |
| Aromatic | 1.1 : 1.0 : 1.2 | Toluene or THF | RT to 50 | 4 - 12 | 70 - 85 |
Table 2: General Reaction Conditions for this compound and Secondary Amines
| Amine Type | Stoichiometry (Amine:Chloroformate:Base) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic | 1.1 : 1.0 : 1.2 | DCM or THF | 0 to RT | 2 - 6 | 90 - 98 |
| Aromatic | 1.1 : 1.0 : 1.2 | Toluene or THF | RT to 50 | 6 - 18 | 75 - 90 |
Experimental Protocols
General Protocol for the Synthesis of a Cetyl Carbamate
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of this compound: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure cetyl carbamate.
Visualizations
Caption: Step-by-step workflow for the synthesis of cetyl carbamates.
Caption: Decision tree for troubleshooting low reaction yields.
References
Preventing hydrolysis of Cetyl chloroformate during reactions
Welcome to the technical support center for Cetyl chloroformate. This resource provides researchers, scientists, and drug development professionals with essential information to mitigate the challenges associated with the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as hexadecyl chloroformate) is a highly reactive organic compound.[1] It serves as a versatile reagent in organic synthesis, similar in reactivity to acyl chlorides.[1] Its main applications include:
-
Pharmaceuticals: It is a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for forming carbamates and esters.[2]
-
Protecting Group Chemistry: It is used to introduce the "Cbz" or "Z" protecting group onto amines, which is a common strategy in peptide synthesis and other multi-step syntheses.[1][3]
-
Other Industries: It is also used in the manufacturing of agrochemicals, polymers, and dyes.[2][4]
Q2: What is hydrolysis and why is it a significant issue for this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water.[5] this compound readily hydrolyzes in the presence of water or even moist air to produce cetyl alcohol, carbon dioxide (CO2), and corrosive hydrochloric acid (HCl).[1][4][6] This degradation is problematic for several reasons:
-
Reduced Yield: The consumption of the starting material lowers the yield of the desired product.
-
Side Reactions: The HCl byproduct can catalyze unwanted side reactions, and the cetyl alcohol can compete as a nucleophile.
-
Inconsistent Results: The presence of moisture can lead to poor reproducibility of experiments.
Q3: What are the tell-tale signs of this compound hydrolysis?
You may suspect hydrolysis if you observe the following:
-
A sharp, pungent odor, which is characteristic of the hydrogen chloride (HCl) byproduct.[7]
-
The presence of a new spot on a Thin Layer Chromatography (TLC) plate corresponding to cetyl alcohol.
-
Decreased potency or complete lack of reactivity of the chloroformate in your reaction.
-
Appearance of unexpected peaks in analytical data (e.g., NMR, GC-MS) corresponding to cetyl alcohol or its derivatives.
Q4: How should this compound be stored to minimize hydrolysis?
Proper storage is the first line of defense against hydrolysis. The following conditions are recommended:
-
Tightly Sealed Container: Always keep the container tightly closed to prevent exposure to atmospheric moisture.[8]
-
Cool, Dry, and Ventilated Area: Store in a cool, well-ventilated location away from heat sources.[8]
-
Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert gas like nitrogen or argon is crucial.[8] this compound is known to be hygroscopic.[8]
Troubleshooting Guide
Q5: My reaction yield is unexpectedly low. Could this compound hydrolysis be the cause?
A: Yes, low yield is a classic symptom of premature reagent degradation. Several factors related to hydrolysis could be responsible. Use the following guide to troubleshoot the issue.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. marketpublishers.com [marketpublishers.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. lookpolymers.com [lookpolymers.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. BASF this compound datasheet [lookpolymers.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. keyorganics.net [keyorganics.net]
Technical Support Center: Reactions of Cetyl Chloroformate with Primary and Secondary Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cetyl chloroformate in reactions with primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when this compound reacts with a primary or secondary amine?
The primary reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a cetyl carbamate (B1207046) and hydrochloric acid (HCl) as a byproduct. A base is typically added to neutralize the HCl.[1][2]
Q2: What are the most common side reactions observed in this process?
The most common side reactions include:
-
Urea (B33335) Formation: This is a significant side reaction, particularly with primary amines.[3][4] It can occur if an isocyanate intermediate is formed, which then reacts with another amine molecule.[3]
-
Over-alkylation: The carbamate product from a primary amine can sometimes be alkylated a second time, leading to a disubstituted carbamate.[5]
-
Reaction with Tertiary Amines: If a tertiary amine is used as a base, it can react with the chloroformate, leading to dealkylation of the tertiary amine.[6][7]
Q3: How does the long cetyl chain of this compound affect the reaction?
The long cetyl (hexadecyl) chain can influence the reaction in several ways:
-
Solubility: this compound and the resulting cetyl carbamate products are lipophilic and may have limited solubility in some polar solvents. This can affect reaction rates and product isolation.[8][9]
-
Steric Hindrance: The bulky cetyl group can create steric hindrance, which may slow down the reaction rate, especially with sterically hindered amines.[10][11][12]
Q4: Why am I getting a low yield of my desired cetyl carbamate?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base and solvent can lead to poor conversion.[5][13]
-
Reagent Quality: The purity of the this compound, amine, and solvent is crucial. Moisture can hydrolyze the chloroformate.[13]
-
Side Reactions: The formation of significant amounts of side products, such as ureas, will consume the starting materials and lower the yield of the desired carbamate.[3][5]
-
Product Precipitation: The carbamate product might precipitate out of the solution during the reaction, especially if the solvent is not chosen carefully.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of cetyl carbamates.
Problem 1: High percentage of urea byproduct detected.
-
Root Cause: Formation of an isocyanate intermediate which then reacts with the starting amine. This can be exacerbated by elevated temperatures and the presence of moisture.[3]
-
Troubleshooting Steps:
-
Temperature Control: Perform the addition of this compound at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction.[3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of intermediates.[3]
-
Order of Addition: Slowly add the this compound to the amine solution to maintain a low concentration of the chloroformate and minimize side reactions.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced. Avoid using primary or secondary amines as the base.[3]
-
Problem 2: Product is difficult to purify from starting amine.
-
Root Cause: Incomplete reaction or use of a large excess of the starting amine.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.[13]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the amine.
-
Workup Procedure: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous phase.
-
Chromatography: If the above steps are insufficient, purification by column chromatography may be necessary.
-
Problem 3: Over-alkylation of the carbamate product is observed with primary amines.
-
Root Cause: The nitrogen of the initially formed carbamate is still nucleophilic and can react with another molecule of this compound.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use this compound as the limiting reagent or in no more than a slight excess.
-
Slow Addition: Add the this compound slowly to the reaction mixture at a low temperature to favor the mono-alkylation product.[5]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution in the Reaction of this compound with a Primary Amine (Representative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 50 °C | 25 °C | 0 °C |
| Base | Primary Amine (excess) | Triethylamine | Diisopropylethylamine |
| Solvent | Dichloromethane | Tetrahydrofuran (B95107) (anhydrous) | Tetrahydrofuran (anhydrous) |
| Cetyl Carbamate Yield | ~40% | ~75% | ~90% |
| Symmetrical Urea Yield | ~50% | ~20% | <10% |
| Other Byproducts | ~10% | ~5% | <1% |
Note: This table presents illustrative data based on general principles of carbamate synthesis to demonstrate the impact of reaction conditions on product distribution. Actual results may vary depending on the specific amine and detailed experimental setup.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Cetyl Carbamate from a Primary Amine with Minimized Side Reactions
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction using TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with deionized water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]
- 8. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Carbamate Synthesis with Cetyl Chloroformate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on improving the yield of carbamate (B1207046) synthesis when using cetyl chloroformate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in carbamate synthesis with this compound?
Low or no yield in carbamate synthesis can typically be attributed to several key factors. First, verify the purity of your starting materials, as contaminants in the amine or this compound can interfere with the reaction. Ensure that you are using anhydrous solvents, because the presence of water can hydrolyze the this compound.[1] Additionally, suboptimal reaction conditions, such as incorrect temperature or reaction time, can significantly impact the yield.[1] Monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC) is crucial to determine if the reaction has gone to completion.[1]
Q2: How does the choice of base affect the reaction?
A base is typically used to neutralize the hydrochloric acid (HCl) byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity.[1] For reactions with chloroformates, non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are often preferred.[2] Inorganic bases such as sodium carbonate or sodium hydroxide (B78521) can also be used, sometimes in a biphasic system.[3][4] The choice of base can influence the reaction rate and selectivity, so it may need to be optimized for your specific amine substrate.[1]
Q3: What solvents are recommended for carbamate synthesis with this compound?
The long alkyl chain of this compound can affect its solubility. Common anhydrous solvents for carbamate synthesis include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate.[1][3] The ideal solvent will dissolve both the this compound and the amine starting material to ensure a homogeneous reaction mixture. If the product precipitates during the reaction, you may need to choose a solvent in which the carbamate product is more soluble or conduct the reaction at a higher dilution.[1]
Q4: What are the common side products, and how can their formation be minimized?
A prevalent side reaction is the formation of symmetrical urea, which can occur if the starting amine reacts with an isocyanate intermediate.[2] To minimize this, it is recommended to add the this compound slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction.[2] Another potential side product is the result of over-alkylation if the newly formed carbamate reacts further. This can be controlled by careful management of the stoichiometry of the reactants.[5] Using strictly anhydrous conditions is crucial to prevent the hydrolysis of this compound into cetyl alcohol.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during carbamate synthesis with this compound.
| Issue | Possible Cause(s) | Suggested Solutions & Optimization Steps |
| Low or No Product Yield | 1. Impure reagents or wet solvents.[1][6] 2. Suboptimal reaction temperature.[6] 3. Incorrect choice of base or solvent.[1] 4. Insufficient reaction time.[6] | 1. Ensure the purity of the amine and this compound. Use fresh, anhydrous solvents and flame-dried glassware. 2. Experiment with a range of temperatures. Start with low temperatures (0 °C) during the addition of this compound and then allow the reaction to warm to room temperature. Gentle heating may be required for less reactive amines. 3. Screen different non-nucleophilic bases (e.g., TEA, DIPEA) and solvents (e.g., DCM, THF, ethyl acetate) to find the optimal combination for your substrates. 4. Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion. |
| Significant Side-Product Formation (e.g., Symmetrical Urea) | 1. Reaction temperature is too high. 2. Incorrect order of reagent addition.[2] 3. Presence of moisture.[2] | 1. Maintain a low temperature (e.g., 0 °C) during the addition of this compound. 2. Add the this compound dropwise to a solution of the amine and base.[7] 3. Ensure strictly anhydrous conditions. |
| Difficult Product Isolation / Purification | 1. Product precipitation during the reaction.[1] 2. Emulsion formation during aqueous workup.[1] 3. Product is highly soluble in the aqueous phase.[1] | 1. Choose a solvent in which the final carbamate product is more soluble, or perform the reaction at a higher dilution. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. 3. Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into the organic layer. |
Data Presentation
| Amine Substrate | Relative Nucleophilicity/Steric Hindrance | Expected Yield Range | Comments |
| Primary Aliphatic Amine (e.g., Hexylamine) | High Nucleophilicity, Low Steric Hindrance | 85-95% | Reactions are typically fast and high-yielding. |
| Secondary Aliphatic Amine (e.g., Diethylamine) | Moderate Nucleophilicity, Moderate Steric Hindrance | 75-90% | Increased steric bulk may slightly lower the reaction rate and yield compared to primary amines. |
| Aromatic Amine (e.g., Aniline) | Low Nucleophilicity, Low Steric Hindrance | 60-80% | The reduced nucleophilicity of the amine often requires longer reaction times or gentle heating to achieve good conversion. |
| Sterically Hindered Primary Amine (e.g., tert-Butylamine) | High Nucleophilicity, High Steric Hindrance | 50-75% | Significant steric hindrance around the nitrogen atom can impede the reaction, leading to lower yields. |
Note: These are estimated yields and will vary depending on the specific reaction conditions (solvent, base, temperature, and reaction time).
Experimental Protocols
General Protocol for the Synthesis of a Cetyl Carbamate from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary Amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert atmosphere.
-
Dissolution: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the cooled amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure cetyl carbamate.
Visualizations
Caption: A typical experimental workflow for the synthesis of cetyl carbamate.
Caption: A logical workflow for troubleshooting low yield in carbamate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting low derivatization efficiency with Cetyl chloroformate
Welcome to the technical support center for troubleshooting issues related to derivatization with cetyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during the derivatization process, particularly low reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization with this compound?
A1: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by gas chromatography (GC) or liquid chromatography (LC). This compound is used to derivatize compounds with active hydrogen atoms, such as alcohols, phenols, amines, and carboxylic acids.[1][2] This process increases the volatility and thermal stability of the analytes, reduces their polarity, and improves their chromatographic behavior and detector response.[2][3]
Q2: How does this compound react with target analytes?
A2: this compound reacts with active hydrogens in functional groups (e.g., -OH, -NH2, -COOH, -SH) to form stable derivatives.[1][4] For example, it reacts with alcohols to form carbonates, with amines to form carbamates, and with carboxylic acids to form esters. This reaction is a type of acylation.[2][4]
Q3: What are the advantages of using a chloroformate reagent like this compound?
A3: A significant advantage of many chloroformate derivatizations is that they can be performed in an aqueous medium, which simplifies sample preparation by eliminating the need for complete drying of the sample.[4][5] The reaction is often rapid, occurring almost instantaneously at room temperature.[4][6]
Q4: Can the derivatization reaction be performed on a variety of analytes in a single sample?
A4: Yes, this compound is a versatile reagent capable of reacting with a broad range of low molecular weight metabolites, including organic acids, amino acids, and amines, that may be present in a biological matrix.[5]
Q5: What are some common solvents used for extracting the derivatized analytes?
A5: Common extraction solvents include hexane, chloroform (B151607), and ethyl acetate (B1210297).[5][6] The choice of solvent can impact extraction efficiency and should be optimized for the specific analytes of interest.[6]
Troubleshooting Guide: Low Derivatization Efficiency
Low derivatization efficiency is a common issue that can lead to inaccurate quantification and poor sensitivity. The following guide provides a systematic approach to troubleshooting this problem.
Problem: Incomplete or Low Yield Derivatization
This is often observed as small analyte peaks and potentially large, unreacted starting material peaks in your chromatogram.
Potential Cause 1: Suboptimal Reaction pH
-
Explanation: The derivatization reaction with chloroformates is highly pH-dependent. An alkaline environment (typically pH 9-10) is necessary to deprotonate the functional groups of the analyte, making them more nucleophilic and reactive towards the this compound.[5][6]
-
Solution:
-
Ensure the pH of your reaction mixture is between 9 and 10.
-
Use a suitable base, such as sodium bicarbonate (NaHCO3) or sodium hydroxide (B78521) (NaOH), to adjust the pH.[5][6]
-
Verify the pH of the aqueous layer before proceeding with the derivatization.
-
Potential Cause 2: Inadequate Catalyst
-
Explanation: A catalyst, such as pyridine, is often required to facilitate the reaction.[6] The catalyst acts as an acid scavenger and can also activate the chloroformate reagent.
-
Solution:
-
Ensure that the recommended catalyst is included in the reaction mixture.
-
Optimize the concentration of the catalyst as excess amounts can sometimes interfere with the analysis.
-
Potential Cause 3: Insufficient Reagent Concentration or Degradation
-
Explanation: An insufficient amount of this compound will lead to an incomplete reaction. Additionally, chloroformate reagents can be sensitive to moisture and may degrade over time.
-
Solution:
-
Ensure a molar excess of this compound relative to the analyte.
-
For unknown concentrations of analytes in a complex matrix, it may be necessary to test a range of reagent concentrations.[6]
-
Use a fresh bottle of this compound or one that has been stored properly under anhydrous conditions.
-
Potential Cause 4: Poor Extraction Efficiency
-
Explanation: After derivatization, the now more nonpolar analytes need to be efficiently extracted from the aqueous reaction medium into an organic solvent. The choice of solvent is critical.
-
Solution:
Potential Cause 5: Derivative Instability
-
Explanation: While generally stable, some derivatives may be susceptible to degradation over time, especially if exposed to moisture or high temperatures.
-
Solution:
-
Analyze the derivatized samples as soon as possible after preparation.
-
If storage is necessary, keep the dried extract at a low temperature (e.g., -20°C) under an inert atmosphere.
-
Check for the stability of your specific derivatives over time to establish a maximum storage period.[5]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low derivatization efficiency.
A logical workflow for troubleshooting low derivatization efficiency.
Quantitative Data Summary
The efficiency of a derivatization and extraction protocol can be evaluated by calculating the recovery of the analytes. The following table summarizes recovery data for various metabolites from a study using ethyl chloroformate, which can serve as a benchmark.
| Analyte Class | Compound | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Amino Acids | Valine | 70-120 | < 10 |
| Leucine | 70-120 | < 10 | |
| Isoleucine | 70-120 | < 10 | |
| Fatty Acids | Myristic Acid | 70-120 | < 10 |
| Linoleic Acid | 70-120 | < 10 | |
| Data adapted from a study on ethyl chloroformate derivatization in serum.[5][7] |
Detailed Experimental Protocol: General Procedure for Derivatization with this compound
This protocol is a generalized procedure and may require optimization for specific sample matrices and analytes.
Materials:
-
Sample (in aqueous solution or dried and reconstituted)
-
This compound
-
Pyridine (catalyst)
-
Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) solution for pH adjustment
-
Extraction solvent (e.g., n-hexane, chloroform)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Vials and appropriate glassware
Procedure:
-
Sample Preparation:
-
Place a known volume of your aqueous sample (e.g., 200 µL) into a reaction vial.
-
If starting with a dried extract, reconstitute it in a suitable aqueous buffer.
-
-
pH Adjustment:
-
Add a basic solution (e.g., 40 µL of 5% NaOH) to the sample.[8]
-
Vortex the mixture and confirm that the pH is in the range of 9-10.
-
-
Addition of Catalyst and Reagent:
-
Extraction of Derivatives:
-
Add the extraction solvent (e.g., 500 µL of n-hexane) to the vial.
-
Vortex for 1-2 minutes to ensure thorough mixing and extraction of the derivatized analytes into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Sample Concentration:
-
Carefully transfer the organic (upper) layer to a clean vial.
-
For improved recovery, a second extraction of the aqueous layer can be performed.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried derivative residue in a suitable solvent (e.g., chloroform or hexane) to a final volume appropriate for your analytical instrument (e.g., GC-MS).
-
The sample is now ready for injection.
-
Experimental Workflow Diagram
A general workflow for derivatization with this compound.
References
Technical Support Center: Mastering Temperature Control in Cetyl Chloroformate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to providing guidance on managing temperature control in reactions involving Cetyl chloroformate. Precise temperature management is crucial for ensuring reaction safety, maximizing product yield, and maintaining purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical when working with this compound?
A1: Precise temperature control is paramount for several reasons. Reactions involving this compound, particularly with amines and alcohols, are often exothermic, meaning they release heat.[1][2] Without proper control, this heat can accumulate, leading to an increase in the reaction rate and further heat generation. This dangerous cycle, known as a thermal runaway, can cause the reaction to become uncontrollable, potentially resulting in violent boiling, a dangerous buildup of pressure, and even an explosion.[1][3] Furthermore, inconsistent temperatures can lead to the formation of unwanted side products, reducing the purity and yield of your desired product.[3]
Q2: What are the typical recommended temperature ranges for this compound reactions?
A2: The optimal temperature for a this compound reaction depends on the specific nucleophile (e.g., amine, alcohol) and solvent being used. For the synthesis of this compound from cetyl alcohol and phosgene, a reaction temperature of around 39°C has been reported.[4] When reacting this compound with amines, a common starting point is a lower temperature, often between 0°C and 25°C, to effectively manage the exothermic nature of the reaction.[5] For instance, a similar reaction with ethyl chloroformate and an amine is conducted at 5°C.[6]
Q3: What are the signs of a potential runaway reaction?
A3: Recognizing the early signs of a runaway reaction is critical for maintaining a safe laboratory environment. Key indicators include:
-
A rapid, uncontrolled increase in the reaction temperature, even with cooling applied.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, unexpected boiling or fuming.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
The activation of pressure relief devices.
If you observe any of these signs, it is crucial to follow your laboratory's emergency procedures immediately.
Q4: How does the choice of solvent affect temperature control?
A4: The solvent plays a significant role in temperature management. Solvents with higher heat capacities can absorb more heat from the reaction, helping to moderate temperature fluctuations. Additionally, the solvent's boiling point can act as a natural temperature ceiling through reflux cooling. The choice of solvent can also influence the reaction kinetics and the rate of heat generation.[7][8] It is important to select a solvent that is inert to the reactants and has appropriate thermal properties for the scale of your reaction.
Troubleshooting Guide
Problem: My reaction temperature is consistently overshooting the target.
| Possible Cause | Solution |
| Inadequate Cooling Capacity | Ensure your cooling bath (e.g., ice-water, dry ice/acetone) has sufficient volume and is at the correct temperature. For larger reactions, consider using a cryostat for more precise and powerful cooling.[1] |
| Reagent Addition is Too Fast | The rate of addition of the limiting reagent directly controls the rate of heat generation. Slowing down the addition will allow the cooling system to dissipate the heat more effectively.[6] |
| Poor Heat Transfer | Ensure the reaction flask is adequately immersed in the cooling bath and that the mixture is being stirred efficiently to prevent localized hot spots.[2] |
| Incorrect Thermometer Placement | The thermometer or temperature probe should be placed in the reaction mixture, not touching the sides of the flask, to get an accurate reading of the internal temperature.[3] |
Problem: I am observing the formation of significant impurities in my product.
| Possible Cause | Solution |
| Reaction Temperature is Too High | Elevated temperatures can provide the activation energy for undesired side reactions.[3] Try running the reaction at a lower temperature to favor the desired reaction pathway. |
| Localized Hot Spots | Inefficient stirring can lead to areas of high temperature where impurities are formed. Ensure vigorous and consistent stirring throughout the reaction.[2] |
| Prolonged Reaction Time at Elevated Temperature | If the desired product is thermally sensitive, extended reaction times at higher temperatures can lead to degradation. Monitor the reaction progress and stop it as soon as it is complete. |
Quantitative Data on Reaction Parameters
The following table provides illustrative data on reaction conditions for chloroformate reactions. It is important to note that optimal conditions will vary depending on the specific substrates and scale of your experiment.
| Chloroformate | Reactant | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Cetyl alcohol + Phosgene | Benzene | 39 | 80 | [4] |
| Ethyl chloroformate | Methylamine | Ether/Water | 5 | 88-90 | [6] |
| n-chloroformate | Aromatic diamine | Toluene or THF | 0 - boiling point (25 preferred) | Not specified | [5] |
| Isobutyl chloroformate | N-protected amino acid | Anhydrous THF | -15 | Not specified | [9] |
Experimental Protocols
Protocol: Reaction of this compound with a Primary Amine
This protocol provides a general methodology for the reaction of this compound with a primary amine. It is essential to adapt this procedure based on the specific properties of your reactants and the scale of your experiment.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Tertiary amine base (e.g., triethylamine)
-
Cooling bath (e.g., ice-water bath)
-
Reaction flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Thermometer or temperature probe
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to prevent moisture from entering the system.
-
In the reaction flask, dissolve the primary amine and the tertiary amine base in the anhydrous solvent.
-
Cool the stirred solution to 0°C using the ice-water bath.
-
Dissolve the this compound in the anhydrous solvent in the dropping funnel.
-
Slowly add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Crucially, monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature at or below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, proceed with the appropriate workup and purification steps.
Visualizations
References
- 1. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 2. amarequip.com [amarequip.com]
- 3. benchchem.com [benchchem.com]
- 4. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 5. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cetyl Chloroformate Reactivity and the Influence of Solvent Polarity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reactivity of cetyl chloroformate in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound?
A1: Solvent polarity plays a crucial role in determining the reaction mechanism and rate of reactions involving this compound. The reactivity of chloroformates is significantly influenced by the solvent's ability to stabilize charged intermediates and transition states.[1][2] Generally, polar solvents can enhance reaction rates for polar reactions.[1][2] For chloroformates, two primary reaction pathways are considered: a bimolecular addition-elimination mechanism and a unimolecular S_N1-type ionization mechanism. The choice between these pathways is heavily dependent on the solvent's nucleophilicity and ionizing power.[3]
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can participate in hydrogen bonding and can solvate both the developing carbocation in an S_N1-like pathway and the leaving group (chloride ion). While they can stabilize ionic intermediates, their nucleophilicity can also lead to undesired solvolysis side reactions, where the solvent itself reacts with the this compound.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess high dielectric constants and can dissolve charged species, but they do not have acidic protons for hydrogen bonding. They are effective at solvating cations, which can enhance the reactivity of nucleophiles in the reaction mixture.[3]
-
Nonpolar Solvents (e.g., hexane (B92381), toluene): These solvents do not effectively stabilize charged intermediates, which can slow down reactions that proceed through ionic pathways. However, they can be advantageous in minimizing side reactions like solvolysis.
Q2: I am observing low to no yield in my carbamate (B1207046) synthesis with this compound and a primary amine. What are the likely causes related to the solvent?
A2: Low or no yield in carbamate synthesis can be attributed to several factors, with solvent choice being a critical one.[4]
-
Poor Solubility: this compound has a long, nonpolar alkyl chain, which can lead to poor solubility in highly polar solvents, especially at lower temperatures. If the reactants are not adequately dissolved, the reaction will be slow or may not proceed at all.
-
Inappropriate Solvent Polarity: If the reaction proceeds through a polar transition state, a nonpolar solvent may not provide sufficient stabilization, leading to a high activation energy and slow reaction rate.
-
Solvent Interference: If you are using a nucleophilic solvent (like an alcohol), it can compete with your amine nucleophile, leading to the formation of carbonate byproducts instead of the desired carbamate.
Q3: What are common side reactions when using this compound, and how can solvent choice help mitigate them?
A3: The primary side reactions involve the reaction of this compound with unintended nucleophiles.
-
Hydrolysis: this compound can react with any residual water in the solvent to form cetyl alcohol, CO2, and HCl.[5] This is more pronounced in solvents that are difficult to keep anhydrous. Using freshly dried, anhydrous solvents is crucial.
-
Solvolysis: As mentioned, nucleophilic solvents like alcohols can react to form carbonates. If your desired reaction is with an amine, it is best to avoid alcohol-based solvents unless the amine is significantly more reactive.
-
Formation of Symmetrical Urea: In carbamate synthesis, if the reaction conditions lead to the degradation of the formed carbamate or if there is water present, the amine can react with a second molecule of chloroformate or an isocyanate intermediate to form a symmetrical urea.[6] Using a non-nucleophilic base and anhydrous conditions can minimize this.[6]
Troubleshooting Guides
Issue 1: Low Yield of Carbamate from this compound and a Primary/Secondary Amine
| Potential Cause | Troubleshooting Steps | Solvent-Related Considerations |
| Poor Solubility of Reactants | - Increase reaction temperature. - Use a co-solvent to improve solubility. - Ensure vigorous stirring. | - For the nonpolar this compound and potentially polar amine, a solvent of intermediate polarity like THF or DCM might be optimal. - Consider a nonpolar solvent like toluene (B28343) if the amine is also sufficiently soluble. |
| Slow Reaction Rate | - Increase reaction temperature. - Add a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to activate the amine.[6] - Increase reaction time and monitor by TLC or LC-MS.[6] | - A polar aprotic solvent like acetonitrile (B52724) or DMF can accelerate the reaction by stabilizing polar intermediates.[1] |
| Side Reaction with Solvent (Solvolysis) | - Switch to a non-nucleophilic solvent. | - Avoid protic solvents like methanol (B129727) or ethanol. Opt for aprotic solvents such as DCM, THF, or ethyl acetate. |
| Hydrolysis of this compound | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen, argon). | - Ensure solvents are freshly distilled from an appropriate drying agent. |
Issue 2: Formation of Carbonate Byproduct in the Presence of an Alcohol
| Potential Cause | Troubleshooting Steps | Solvent-Related Considerations |
| Competitive Reaction with Amine Nucleophile | - Use a large excess of the alcohol. - If reacting with a less nucleophilic alcohol, consider converting the alcohol to its more nucleophilic alkoxide form using a strong, non-nucleophilic base. | - A nonpolar, aprotic solvent like hexane or toluene will minimize side reactions and favor the reaction with the intended nucleophile. |
| Low Reactivity of the Alcohol | - Add a base like pyridine (B92270) or triethylamine to act as a nucleophile catalyst and HCl scavenger.[7] - Increase the reaction temperature. | - A solvent that can dissolve all reactants and the base is necessary. Dichloromethane (B109758) is a common choice.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Cetyl Carbamate
This protocol is a generalized method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA) or pyridine (1.5 equivalents)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the Synthesis of a Cetyl Carbonate
This protocol describes the reaction of this compound with an alcohol.
Materials:
-
This compound (1 equivalent)
-
Alcohol (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 equivalents)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the alcohol and pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with dilute HCl to remove excess pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visualizations
Caption: Reaction pathways of this compound in different solvent types.
Caption: Troubleshooting workflow for low yield in this compound reactions.
References
Technical Support Center: Handling Hygroscopic Cetyl Chloroformate
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for safely handling the hygroscopic reagent, Cetyl chloroformate, in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a hazardous substance?
This compound (CAS No: 26272-90-2) is a specialized organic compound used as a reagent in various chemical syntheses, including for active pharmaceutical ingredients (APIs), agrochemicals, and polymer modification.[1] It is classified as hazardous due to its reactivity and potential health effects. It is corrosive, can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and may cause allergic reactions.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 26272-90-2[2][3] |
| Molecular Formula | C17H33ClO2[3][4] |
| Molecular Weight | 304.9 g/mol [3][5] |
| Appearance | Colorless to yellowish liquid with a pungent odor[6] |
| Melting Point | 14 °C[7][8] |
| Boiling Point | 367.1 ± 11.0 °C (Predicted)[8][9] |
| Density | 0.923 g/mL at 25 °C (lit.)[3][8][9] |
| Key Characteristic | Hygroscopic; hydrolyzes in the presence of water[2][6] |
Q2: What does "hygroscopic" mean for this compound and what happens if it's exposed to moisture?
"Hygroscopic" means the material readily absorbs moisture from the atmosphere. When this compound comes into contact with water, it undergoes rapid hydrolysis (decomposition). This reaction breaks down the compound into cetyl alcohol, carbon dioxide (CO2), and corrosive hydrogen chloride (HCl) gas.[10] This degradation reduces the reagent's purity, compromises experimental results, and creates a hazardous situation due to the release of HCl gas and potential pressure buildup in sealed containers.[11]
Caption: Hydrolysis pathway of this compound.
Q3: What are the primary health hazards associated with this compound?
This compound is a corrosive and toxic substance.[2][5] Exposure can lead to severe health effects. The associated hazards are summarized in the GHS classification table below.
Table 2: GHS Hazard Information for this compound
| Pictogram | GHS Code | Hazard Statement |
|
| GHS05 | H314: Causes severe skin burns and eye damage.[2] |
|
| GHS07 | H302: Harmful if swallowed.[2]H317: May cause an allergic skin reaction.[5] |
|
| GHS06 | H330 / H332: Fatal or harmful if inhaled.[2][12] |
Troubleshooting Guides
Handling and Storage
Problem: I opened a bottle of this compound and observed fumes, or the container seems pressurized.
-
Cause: This is a strong indication that moisture has entered the container, causing the reagent to decompose and release hydrogen chloride (HCl) and carbon dioxide (CO2) gas.
-
Solution:
-
Handle the container in a well-ventilated chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including acid-gas respiratory protection, chemical-resistant gloves, and eye/face protection.[2]
-
Carefully and slowly vent the container by unscrewing the cap. Do not open it if it is bulging severely.
-
The quality of the reagent is likely compromised. It is recommended to dispose of it according to your institution's hazardous waste guidelines.[2]
-
To prevent this, always store this compound in a cool, dry, well-ventilated area, under an inert gas like nitrogen or argon, with the container cap tightly sealed.[2][13][14]
-
Table 3: Recommended Personal Protective Equipment (PPE)
| Situation | Equipment | Recommended Specification |
| General Handling / Aliquoting | Eye Protection | Safety glasses with side shields or chemical goggles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., satisfying EU Directive 89/686/EEC and EN374).[2] | |
| Skin Protection | Lab coat, closed-toe shoes. | |
| Respiratory | Work in a certified chemical fume hood.[12] | |
| Handling Large Quantities or Spills | Eye Protection | Full-face visor.[2] |
| Respiratory | For low-level exposures, a P95 (US) or P1 (EU) respirator. For higher levels, an OV/AG/P99 (US) or ABE1P3D (EU) respirator is recommended.[2] | |
| Skin Protection | Chemical-resistant apron or suit.[2] |
Experimental Protocols
Problem: My reaction yield is consistently low when using this compound.
-
Possible Cause: The most likely cause is the degradation of the this compound by trace amounts of water in your reaction setup or solvents. The presence of HCl from hydrolysis can also interfere with reaction pathways.
-
Solution & Experimental Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., >100°C) for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Reagent Transfer: Transfer this compound and other moisture-sensitive reagents using dry syringes or cannulas.
-
Include an HCl Scavenger: In reactions that are sensitive to acid, include a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl produced during the reaction.[15]
-
Caption: Workflow for an anhydrous reaction.
Spill and Waste Management
Problem: I have spilled a small amount (<100 mL) of this compound in the chemical fume hood.
-
Solution: Follow these steps immediately. If the spill is large or outside of a containment area, evacuate and call emergency services.[16]
Caption: Logical workflow for spill response.
Detailed Spill Cleanup Protocol:
-
Alert & Isolate: Alert others in the lab and restrict access to the area. Ensure the fume hood sash is lowered.[17]
-
PPE: Wear the appropriate PPE as listed in Table 3 for spills.[18]
-
Contain & Absorb: Do not use water.[19] Cover the spill with an inert absorbent material like sand, vermiculite, or commercial spill pillows, working from the outside edges inward to prevent spreading.[2][18]
-
Collect: Carefully scoop the absorbed material using non-sparking tools into a clearly labeled, compatible hazardous waste container.[2][20]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone, if compatible with surface materials), followed by soap and water, ensuring all cleaning materials are also placed in the hazardous waste container.[17]
-
Dispose: Seal the waste container and arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.[2]
Q4: How should I dispose of unused this compound and contaminated lab waste?
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[2]
-
Unused Reagent: Do not attempt to neutralize with water or pour down the drain.[2] Collect in a designated, labeled hazardous waste container.
-
Contaminated Materials: Place all contaminated items (gloves, paper towels, absorbent) into a sealed, labeled hazardous waste bag or container.[21]
-
Disposal: Follow all local, state, and national regulations for hazardous waste disposal.[2] Contact your EH&S department for specific procedures.
References
- 1. marketpublishers.com [marketpublishers.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy this compound | 26272-90-2 [smolecule.com]
- 5. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BASF this compound datasheet [lookpolymers.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | 26272-90-2 [chemicalbook.com]
- 9. This compound CAS#: 26272-90-2 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Chloroformate - Wikipedia [en.wikipedia.org]
- 16. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. tcichemicals.com [tcichemicals.com]
- 20. nj.gov [nj.gov]
- 21. ehs.utk.edu [ehs.utk.edu]
Minimizing side products in Cetyl chloroformate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during Cetyl Chloroformate esterification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of an alcohol using this compound.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired cetyl ester | 1. Hydrolysis of this compound: Presence of moisture in the reactants or solvent.[1] 2. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate catalyst amount. 3. Side reactions: Formation of di(cetyl) carbonate or cetyl chloride. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or GC. Optimize the concentration of the pyridine (B92270) catalyst.[1] 3. Refer to the specific troubleshooting points for these side products below. |
| Presence of a significant amount of di(cetyl) carbonate | 1. Reaction with residual cetyl alcohol: The starting this compound may contain unreacted cetyl alcohol. 2. Reaction with the alcohol product: The newly formed cetyl ester alcohol product could potentially react with another molecule of this compound, although less likely. 3. Excess of this compound relative to the alcohol reactant. | 1. Use high-purity this compound. If necessary, purify the this compound by vacuum distillation before use. 2. Use a slight excess of the alcohol reactant to ensure all the this compound is consumed. 3. Add the this compound dropwise to the solution of the alcohol and pyridine to maintain a low concentration of the chloroformate throughout the reaction. |
| Detection of cetyl chloride in the product mixture | 1. Thermal decomposition of this compound: Higher reaction temperatures can promote the decarboxylation of this compound to cetyl chloride. 2. Impurity in the starting material: Cetyl chloride can be a byproduct in the synthesis of this compound. | 1. Maintain a low reaction temperature (e.g., 0-25°C). Avoid localized heating. 2. Check the purity of the starting this compound by GC-MS. If significant amounts of cetyl chloride are present, consider purifying the starting material. |
| Formation of a white precipitate during the reaction | Formation of pyridine hydrochloride: Pyridine reacts with the HCl generated during the esterification to form a salt which is often insoluble in non-polar organic solvents. | This is an expected byproduct and indicates the reaction is proceeding. The precipitate can be removed by filtration after the reaction is complete, or by washing the reaction mixture with water or a dilute acid solution during workup. |
| Difficulty in purifying the final ester product | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Emulsion formation during aqueous workup. | 1. During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted this compound and acidic impurities, and with a dilute acid (e.g., dilute HCl) to remove the pyridine catalyst. 2. Utilize column chromatography (e.g., silica (B1680970) gel) for purification if simple washing is insufficient. 3. Use brine (saturated NaCl solution) to wash the organic layer, which can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a this compound esterification reaction?
A1: The most common side products are di(cetyl) carbonate, formed from the reaction of this compound with cetyl alcohol (which can be an impurity or formed from hydrolysis), and cetyl chloride, which can arise from the thermal decomposition of this compound or be present as an impurity in the starting material. Hydrolysis of this compound to cetyl alcohol and HCl can also occur if moisture is present.
Q2: Why is it crucial to use anhydrous conditions?
A2: this compound is highly sensitive to moisture. Water will react with this compound in a hydrolysis reaction, consuming the starting material and reducing the yield of the desired ester. This reaction also produces hydrochloric acid, which can potentially catalyze other unwanted side reactions.
Q3: What is the role of pyridine in this reaction?
A3: Pyridine serves two primary roles in the esterification reaction. Firstly, it acts as a nucleophilic catalyst, reacting with the this compound to form a more reactive intermediate. Secondly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the HCl from protonating the alcohol reactant and inhibiting the reaction.
Q4: What is the optimal temperature for the reaction?
A4: The optimal temperature is a balance between reaction rate and the formation of side products. Generally, it is recommended to conduct the reaction at a low temperature, typically between 0°C and room temperature (approximately 25°C). Higher temperatures can accelerate the reaction but also increase the rate of decomposition of this compound to cetyl chloride.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting alcohol and the appearance of the desired ester product.
Q6: What is the best way to purify the final cetyl ester product?
A6: A typical purification procedure involves an aqueous workup followed by chromatography. The reaction mixture should first be washed with a dilute acid (e.g., 1M HCl) to remove the pyridine catalyst, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted this compound and acidic byproducts. After drying the organic layer, the solvent is removed under reduced pressure. If further purification is needed, column chromatography on silica gel is an effective method.
Experimental Protocols
Note: The following is a general protocol adapted for the esterification of a primary or secondary alcohol with this compound. Optimization of specific parameters may be required for your particular substrate.
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Pyridine (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (or other suitable aprotic solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware.
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., a stream of nitrogen or argon).
-
To a round-bottom flask under an inert atmosphere, add the alcohol and anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath and add anhydrous pyridine with stirring.
-
Slowly add this compound dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Visualizations
References
Cetyl chloroformate stability and long-term storage for research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of cetyl chloroformate in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (CAS No: 26272-90-2) is a chemical reagent used in various organic synthesis applications.[1] In research and drug development, it is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for creating carbamates and esters.[1] It is also utilized in the production of dyes, organic peroxides, pesticides, and for the modification and functionalization of polymers to enhance their material properties.[1][2]
Q2: What are the key stability concerns for this compound?
This compound is stable under normal, dry conditions.[3] However, it is highly susceptible to hydrolysis in the presence of water or moist air, breaking down into cetyl alcohol, hydrogen chloride (HCl), and carbon dioxide.[4] It is also combustible and can form explosive mixtures with air at elevated temperatures. Intense heating can lead to thermal decomposition.
Q3: How should this compound be stored for long-term use?
For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[3] The container must be kept tightly closed to prevent moisture entry.[3] It is recommended to store it under an inert gas, such as nitrogen or argon, due to its hygroscopic nature.[3] Storage should be away from heat sources, direct sunlight, and ignition sources.[3][5] For bulk storage, glass-lined or phenolic-lined vessels are ideal, while long-term storage in plastic containers is generally not recommended as the compound can slowly penetrate many plastics.[6]
Troubleshooting Guide
Problem: I suspect my this compound has degraded.
-
Symptoms:
-
A sharp, pungent odor, which could indicate the release of hydrogen chloride gas due to hydrolysis.
-
The liquid appears cloudy or has formed a precipitate (cetyl alcohol).
-
Inconsistent or poor results in your reactions where this compound is a key reagent.
-
Pressure buildup in the container.
-
-
Possible Causes:
-
Improper storage, leading to exposure to moisture or air.
-
The container was not sealed tightly or purged with inert gas after use.
-
Storage at an elevated temperature.
-
-
Solutions:
-
If significant degradation is suspected, it is best to dispose of the reagent according to your institution's hazardous waste disposal procedures.[3]
-
To prevent future degradation, strictly adhere to the recommended storage conditions.
-
Always handle the reagent in a dry, inert atmosphere, for example, within a glovebox or under a stream of dry nitrogen.
-
Problem: My reaction with this compound is not proceeding as expected.
-
Symptoms:
-
Low yield of the desired product.
-
Formation of unexpected byproducts.
-
The reaction fails to go to completion.
-
-
Possible Causes:
-
The this compound has partially degraded (see above).
-
Presence of moisture in the reaction solvent or on the glassware.
-
Incompatible reagents or solvents. This compound is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5]
-
-
Solutions:
-
Use freshly opened or properly stored this compound.
-
Ensure all solvents are anhydrous and glassware is thoroughly dried before use.
-
Conduct the reaction under an inert atmosphere.
-
Review the compatibility of all reagents in your reaction mixture.
-
Data and Protocols
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, ambient temperature.[3][6] | [3],[6] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[3] | [3] |
| Container | Tightly closed container.[3] Glass-lined or phenolic-lined vessels are preferred for long-term storage.[6] | [3],[6] |
| Moisture | Hygroscopic; store in a dry place.[3] Avoid exposure to moist air or water.[5] | [3],[5] |
| Light | Keep away from direct sunlight.[3] | [3] |
| Incompatibilities | Strong oxidizing agents, bases, alcohols, amines.[5] | [5] |
Experimental Protocol: General Procedure for Acylation using this compound
This is a general guideline. Specific reaction conditions (e.g., temperature, reaction time, stoichiometry) must be optimized for your specific substrate.
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of dry inert gas.
-
Ensure all solvents are anhydrous.
-
Set up the reaction apparatus under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the substrate (e.g., an amine or alcohol) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a suitable base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Cool the reaction mixture to the desired temperature (often 0 °C to start).
-
-
Addition of this compound:
-
Slowly add the required amount of this compound to the reaction mixture dropwise via a syringe.
-
Maintain the inert atmosphere and temperature throughout the addition.
-
-
Reaction and Workup:
-
Allow the reaction to stir for the predetermined time, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench any remaining this compound by adding a small amount of water or a suitable nucleophile.
-
Proceed with the standard aqueous workup and purification of the desired product.
-
Visual Guides
Caption: Troubleshooting logic for suspected this compound degradation.
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
Comparing Cetyl chloroformate and silylation reagents for GC-MS
A Comparative Guide to Derivatization Reagents for GC-MS: Cetyl Chloroformate vs. Silylation Reagents
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of analytes containing active hydrogen atoms. This guide provides an objective comparison between two common classes of derivatization agents: alkyl chloroformates, with a focus on this compound, and silylation reagents.
Silylation is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group.[1][2] In contrast, alkyl chloroformates, such as this compound, belong to the acylation class of reagents and introduce an alkoxycarbonyl group to the analyte.[3] While direct comparative studies on this compound are limited, this guide draws upon data from other alkyl chloroformates like methyl- (MCF), ethyl- (ECF), and isobutyl chloroformate (iBuCF) to provide a comprehensive overview.[4][5][6]
Performance Comparison
The choice between this compound and silylation reagents depends on the specific analytes, the sample matrix, and the analytical objectives. Silylation is a versatile and well-established method, while alkyl chloroformate derivatization offers advantages such as rapid, room-temperature reactions that can be performed in aqueous media.
| Feature | This compound (Alkyl Chloroformates) | Silylation Reagents (e.g., BSTFA, MSTFA) |
| Reaction Principle | Acylation | Silylation |
| Target Analytes | Compounds with -OH, -NH2, -SH, and -COOH groups.[3] | Compounds with -OH, -NH2, -SH, and -COOH groups.[1][2] |
| Reaction Conditions | Typically rapid (seconds to minutes) at room temperature. | Often requires heating (e.g., 60-100°C) for 30-60 minutes.[7] |
| Reaction Medium | Can be performed in aqueous solutions. | Requires anhydrous conditions as reagents are moisture-sensitive.[1][8] |
| Derivative Stability | Generally stable derivatives.[4] | TMS derivatives can be moisture-sensitive; t-BDMS derivatives are more stable.[1] |
| Byproducts | CO2 and the corresponding alcohol. | Volatile byproducts like N-methyltrifluoroacetamide (for MSTFA).[4][8] |
| LOD/LOQ | LODs for ECF derivatives have been reported in the range of 125-300 pg on-column. | Silylation can achieve low detection limits, often in the low pg range. |
| Linearity | Good linearity (R² > 0.99) is often achieved. | Generally exhibits good linearity over a wide concentration range. |
| Precision (RSD) | Repeatability and intermediate precision are typically <15%. | RSD values are generally low, indicating good precision.[4] |
| Advantages | - Fast reaction times. - Can be performed in aqueous media, simplifying sample preparation. - Lower reagent cost.[4] | - Well-established and widely applicable. - High reaction efficiency for a broad range of compounds.[1] |
| Disadvantages | - Can be less effective for highly hindered functional groups. - Potential for emulsion formation during extraction. | - Requires anhydrous conditions.[1][8] - Derivatives can be unstable in the presence of moisture.[1] - May require higher temperatures and longer reaction times.[7] |
Experimental Protocols
Derivatization with Alkyl Chloroformate (General Protocol)
This protocol is based on the derivatization of resveratrol (B1683913) using ethyl chloroformate and can be adapted for other analytes and alkyl chloroformates like this compound.
-
Sample Preparation: Place 0.25 mL of the sample (e.g., in a wine-like matrix) into a glass tube.
-
Alkalinization: Make the solution alkaline (pH > 9) by adding a suitable base (e.g., 65 µL of 0.6 M NaHCO3).
-
Reagent Addition: Add 2 mL of an appropriate organic solvent (e.g., hexane) and the alkyl chloroformate reagent (e.g., 30 µL of ethyl chloroformate).
-
Catalyst Addition: Slowly add a catalyst, such as pyridine (B92270) (e.g., 10 µL).
-
Reaction and Extraction: Shake the tube for approximately 2 minutes. The derivatization occurs rapidly at room temperature.
-
Phase Separation: Allow the layers to separate and collect the organic layer.
-
Second Extraction (Optional): A second extraction can be performed with an additional volume of the organic solvent and alkyl chloroformate to improve recovery.
-
Drying and Reconstitution: Combine the organic extracts and dry them under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 75 µL of chloroform) for GC-MS analysis.
Derivatization with Silylation Reagent (BSTFA + 1% TMCS)
This is a general protocol for silylation and can be adapted for various analytes.[4]
-
Sample Preparation: If the sample is aqueous, it must be dried completely (e.g., by evaporation under nitrogen or lyophilization).[4]
-
Reagent Addition: To the dried sample in an autosampler vial, add the silylation reagent (e.g., 50 µL of BSTFA with 1% TMCS for a 100 µL sample). A 10x molar excess of the reagent is recommended.[4]
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial in an incubator or oven at 60°C for 60 minutes. Note that the optimal temperature and time may vary depending on the analyte.[4]
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Add a suitable solvent (e.g., dichloromethane) if dilution is necessary.[4]
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizing the Workflow and Reactions
To better illustrate the processes, the following diagrams outline the experimental workflows and chemical reactions.
Caption: Comparative workflow for derivatization.
Caption: General chemical derivatization reactions.
Conclusion
Both this compound (as an alkyl chloroformate) and silylation reagents are effective for the derivatization of a wide range of compounds for GC-MS analysis. The primary advantages of alkyl chloroformates are the rapid reaction times at room temperature and the ability to perform the derivatization in an aqueous medium, which can significantly simplify sample preparation. Silylation, while often requiring anhydrous conditions and heating, is a highly versatile and well-understood technique suitable for a vast array of analytes.[1] The selection of the most appropriate reagent will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired throughput.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Cetyl Chloroformate in Long-Chain Functionalization for Advanced Drug Development
In the landscape of pharmaceutical research and drug development, the precise modification of molecules to enhance their therapeutic efficacy is paramount. Long-chain functionalization, the process of attaching long alkyl chains to bioactive molecules, is a critical strategy for improving drug delivery, enhancing bioavailability, and modulating the pharmacokinetic profile of drug candidates. Cetyl chloroformate has emerged as a powerful reagent in this field, offering distinct advantages for the synthesis of lipidated peptides, functionalized drug carriers like liposomes and nanoparticles, and other complex molecular architectures. This guide provides an objective comparison of this compound with alternative long-chain functionalization reagents, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.
Comparative Performance of Long-Chain Functionalization Reagents
| Reagent Class | Specific Reagent | Typical Substrate | Typical Reaction Conditions | Reported Yield | Key Advantages & Disadvantages |
| Alkyl Chloroformates | This compound | Primary & Secondary Amines, Alcohols | Aprotic solvent (DCM, THF), Base (e.g., Triethylamine, Pyridine), 0°C to room temperature, 1-4 hours | Generally high (qualitative) | Advantages: High reactivity, relatively low cost, forms stable carbamate/carbonate linkages.[1] Disadvantages: Moisture sensitive, releases HCl which requires a scavenger base, potential for side reactions if not controlled. |
| Acyl Chlorides | Stearoyl Chloride | Primary & Secondary Amines, Alcohols | Aprotic solvent (DCM, THF), Base (e.g., Triethylamine), 0°C to room temperature, 1-3 hours | High (often >90%)[2] | Advantages: Very high reactivity, readily available.[3] Disadvantages: Highly moisture sensitive, corrosive, generates HCl, can be too reactive for sensitive substrates.[4] |
| Activated Esters | N-hydroxysuccinimide (NHS) ester of a long-chain carboxylic acid | Primary Amines | Aqueous or organic solvent (DMF, DMSO), pH 7.2-9.0, Room temperature, 0.5-4 hours | Variable (can be >90% but susceptible to hydrolysis)[5][6] | Advantages: High selectivity for primary amines, milder reaction conditions compared to chlorides.[5] Disadvantages: Susceptible to hydrolysis which can lower yield, generally more expensive to prepare/purchase than corresponding chlorides.[5] |
| Carboxylic Acids with Coupling Agents | Long-chain carboxylic acid + HBTU/HATU | Primary & Secondary Amines | Aprotic solvent (DMF, DCM), Base (e.g., DIPEA), Room temperature, 1-12 hours | Generally high to very high[7] | Advantages: Broad substrate scope, mild reaction conditions, low risk of racemization for chiral amines. Disadvantages: Cost of coupling agents, formation of byproducts that require purification. |
| Direct Amidation | Long-chain carboxylic acid + Amine | Primary & Secondary Amines | High temperature (e.g., 150-200°C) or with a catalyst (e.g., boronic acid) | Good to excellent, catalyst can significantly lower reaction temperature.[8] | Advantages: Atom economical ("green" chemistry), avoids pre-activation steps.[8] Disadvantages: Often requires harsh conditions (high temperature) which can be unsuitable for complex molecules, catalyst may be required. |
In-Depth Analysis of Functionalization Pathways
The selection of a functionalization reagent dictates the reaction mechanism and experimental workflow. The following diagrams illustrate the primary reaction pathways for this compound and its alternatives.
References
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Cetyl Chloroformate in Hydrophobic Modification
For researchers, scientists, and drug development professionals seeking to enhance the hydrophobicity of biomolecules and surfaces, this guide provides a comprehensive comparison of alternative reagents to cetyl chloroformate. We delve into the performance of fatty acid chlorides, anhydrides, and isocyanates, offering a side-by-side analysis of their reaction efficiency, the degree of hydrophobicity they impart, and detailed experimental protocols for their application.
Hydrophobic modification is a critical process in various scientific and therapeutic applications, including drug delivery, protein engineering, and the development of biocompatible materials. By increasing the hydrophobicity of molecules or surfaces, researchers can influence their interaction with biological membranes, improve the stability of formulations, and control the release of therapeutic agents. While this compound has been a reagent of choice for such modifications, a range of alternatives offers distinct advantages in terms of reactivity, cost, and safety.
Performance Comparison of Hydrophobic Modification Reagents
The choice of a hydrophobic modification reagent depends on the specific application, the nature of the substrate, and the desired degree of modification. The following tables provide a comparative overview of this compound and its alternatives based on available experimental data.
Table 1: Comparison of Reagent Performance on Protein (Bovine Serum Albumin - BSA)
| Reagent Class | Specific Reagent | Typical Reaction Efficiency (%) | Achievable Degree of Substitution (DS) | Resulting Water Contact Angle (°) on Modified Surface | Key Characteristics & Citations |
| Chloroformate | This compound | Data not readily available in comparative studies | Varies with reaction conditions | ~90-100 (estimated based on long alkyl chain) | Baseline for comparison. |
| Fatty Acid Chloride | Palmitoyl (B13399708) Chloride | High | Varies with reaction conditions | >90 | "Greener" alternative, reacts with hydroxyl and amino groups.[1] |
| Anhydride (B1165640) | Octenyl Succinic Anhydride (OSA) | >80 (on polysaccharides) | 0.1 - 0.5 (on proteins) | ~70-80 (on starch films)[2] | Commonly used for modifying polysaccharides, also effective for proteins. |
| Isocyanate | Octadecyl Isocyanate | High | Varies with reaction conditions | >100 | Reacts with amino and hydroxyl groups to form stable urethane (B1682113) or carbamate (B1207046) linkages. |
Table 2: Comparison of Reagent Performance on Polysaccharide (Chitosan)
| Reagent Class | Specific Reagent | Typical Reaction Efficiency (%) | Achievable Degree of Substitution (DS) | Resulting Water Contact Angle (°) on Modified Surface | Key Characteristics & Citations |
| Chloroformate | This compound | Data not readily available in comparative studies | Varies with reaction conditions | >90 (estimated) | Modifies hydroxyl and amino groups. |
| Fatty Acid Chloride | Hexanoyl Chloride | High | 0.1 - 0.42[3] | >90 | Effective for N-acylation of chitosan's amino groups.[1] |
| Anhydride | Octenyl Succinic Anhydride (OSA) | >88 (on cashew gum)[4] | 0.10 - 0.42[5] | >90 | Introduces both a hydrophobic tail and a carboxylic acid group. |
| Isocyanate | Octadecyl Isocyanate | High | Varies with reaction conditions | >100 | Forms stable linkages with chitosan's functional groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful hydrophobic modification of biomolecules. Below are representative protocols for the modification of Bovine Serum Albumin (BSA) and Chitosan (B1678972) with the discussed reagents.
Protocol 1: Hydrophobic Modification of BSA with Palmitoyl Chloride
-
Dissolve BSA: Prepare a solution of BSA (e.g., 10 mg/mL) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare Palmitoyl Chloride Solution: Dissolve palmitoyl chloride in an anhydrous organic solvent (e.g., acetone (B3395972) or tetrahydrofuran) to a desired concentration (e.g., 100 mg/mL).
-
Reaction: While stirring the BSA solution at room temperature, slowly add the palmitoyl chloride solution dropwise. The molar ratio of palmitoyl chloride to BSA can be varied to control the degree of substitution.
-
Incubation: Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Purification: Remove the unreacted palmitoyl chloride and organic solvent by dialysis against the same buffer, followed by lyophilization to obtain the modified BSA.
-
Characterization: Determine the degree of substitution by quantifying the remaining free amino groups using the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay.[6][7][8][9][10]
Protocol 2: Hydrophobic Modification of Chitosan with Octenyl Succinic Anhydride (OSA)
-
Dissolve Chitosan: Prepare a 1% (w/v) solution of chitosan in a 1% (v/v) acetic acid solution.
-
Adjust pH: Adjust the pH of the chitosan solution to 8.5-9.0 with a sodium hydroxide (B78521) solution.
-
Add OSA: Slowly add OSA to the chitosan solution while stirring vigorously. The amount of OSA can be varied to achieve different degrees of substitution.
-
Reaction: Maintain the reaction at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 2-4 hours), keeping the pH constant.
-
Precipitation and Washing: Precipitate the modified chitosan by adjusting the pH to the isoelectric point. Wash the precipitate with water and then with ethanol (B145695) to remove unreacted OSA.
-
Drying: Dry the hydrophobically modified chitosan in an oven at 60 °C.
-
Characterization: Determine the degree of substitution using Fourier Transform Infrared (FTIR) spectroscopy by analyzing the characteristic ester carbonyl peak or by ¹H NMR spectroscopy.[11][12][13]
Visualization of Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Study of the Second-Order Hydrophobic Moments for Globular Proteins: The Consensus Scale of Hydrophobicity and the CHARMM Partial Atomic Charges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Reactivity of Methyl, Ethyl, and Cetyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Chloroformates (ROCOCl) are highly versatile reagents integral to organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers.[1] Their primary function is the introduction of protecting groups for amines and alcohols and the synthesis of carbamates and carbonates.[2][3] However, the reactivity of these compounds is not uniform; it is significantly modulated by the nature of the alkyl (R) group. This guide provides an objective, data-supported comparison of the reactivity of three primary alkyl chloroformates: methyl, ethyl, and cetyl chloroformate, to inform reagent selection in research and development.
Comparative Reactivity Analysis
The reactivity of alkyl chloroformates in nucleophilic substitution reactions is governed by a combination of electronic and steric factors associated with the alkyl group.[2] Generally, for primary alkyl chloroformates, reactivity decreases as the size of the alkyl chain increases due to greater steric hindrance around the carbonyl carbon. The expected order of reactivity is therefore:
Methyl Chloroformate > Ethyl Chloroformate > this compound
Lower molecular weight chloroformates, such as methyl and ethyl, are known to hydrolyze more rapidly in water compared to those with larger alkyl groups.[4] The measured hydrolysis half-life in water for a range of lower alkyl chloroformates, including methyl and ethyl, is reported to be between 1.4 and 53.2 minutes.[4]
Data Presentation: Derivatization Efficiency
The following table summarizes quantitative data on the derivatization efficiency of methyl and ethyl chloroformate from a comparative study.
| Derivatizing Reagent | Analyte | Method | Overall Efficiency / Yield | Reference |
| Methyl Chloroformate | Selenomethionine & Selenoethionine | GC Analysis | 40 - 100% | |
| Ethyl Chloroformate | Selenomethionine & Selenoethionine | GC Analysis | 30 - 75% | |
| This compound | Not specified in comparative studies | - | No direct comparative data available |
Key Reaction Mechanism
The reaction of chloroformates with nucleophiles (e.g., amines, alcohols) typically proceeds through a nucleophilic acyl substitution mechanism. The reaction involves the addition of the nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion to yield the final product.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental methodologies are essential. Below are generalized protocols for conducting kinetic studies on chloroformate reactivity.
Kinetic Study of Chloroformate Solvolysis
This protocol outlines a method for determining the rate of solvolysis, which provides insight into the intrinsic reactivity of a chloroformate.[2]
Objective: To measure the first-order rate coefficient of chloroformate solvolysis by monitoring the production of hydrochloric acid (HCl).
Materials:
-
Alkyl chloroformate (Methyl, Ethyl, or Cetyl)
-
Desired solvent (e.g., aqueous ethanol, aqueous acetone)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Acetone (B3395972) (for quenching)
-
pH indicator (e.g., bromothymol blue, Lacmoid)
-
Constant-temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Reagent Preparation: Prepare a solution of the chloroformate (e.g., 0.1 M in a non-reactive solvent like acetone). Purify and prepare the desired solvolysis solvent mixtures (e.g., 55/45 v/v ethanol/water).[5]
-
Reaction Setup: Place the solvolysis solvent in a reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) in the constant-temperature bath.
-
Initiation: Initiate the reaction by adding a small, known volume of the chloroformate stock solution to the temperature-equilibrated solvent and start a timer. The final concentration of the chloroformate should be low (e.g., 0.005 M).[2]
-
Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench each aliquot by adding it to a flask containing cold acetone to stop the reaction.[2]
-
Titration: Add a few drops of the indicator to the quenched aliquot and titrate the generated HCl with the standardized NaOH solution until the endpoint is reached.[5] Record the volume of NaOH used.
-
Infinity Point: To determine the total amount of HCl produced upon complete reaction, heat a final aliquot on a steam bath for 10-15 minutes, cool to room temperature, and titrate as above. This provides the V∞ value.[5]
-
Data Analysis: Calculate the first-order rate constant (k) by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t. The rate constant is the negative of the slope of this line.
Kinetic Study of Chloroformate Reaction with Amines
This protocol describes a method for evaluating the reactivity of chloroformates with a nucleophile, such as a primary or secondary amine, to form a carbamate (B1207046).[6]
Objective: To determine the rate of carbamate formation.
Materials:
-
Alkyl chloroformate
-
Amine (e.g., methylamine, aniline)
-
Aprotic solvent (e.g., acetonitrile, dioxane)
-
Base (e.g., sodium hydroxide, sodium bicarbonate)
-
Analytical instrument (e.g., HPLC, GC-MS, or NMR) for monitoring reactant/product concentration.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the chloroformate, the amine, and a base in the chosen solvent. All reagents and solvents should be purified and dried.[2]
-
Reaction Setup: In a thermostated reaction vessel, combine the amine solution and the base solution. Allow the mixture to reach the desired reaction temperature.
-
Initiation: Add the chloroformate solution to the amine/base mixture with vigorous stirring to start the reaction.
-
Monitoring: At set time intervals, withdraw aliquots from the reaction. Quench the reaction immediately (e.g., by adding a large volume of a suitable solvent or a quenching reagent).
-
Analysis: Analyze the quenched aliquots using a pre-calibrated chromatographic or spectroscopic method to determine the concentration of the remaining chloroformate or the formed carbamate product.
-
Data Analysis: Plot the concentration of the reactant or product against time. Depending on the reaction conditions (e.g., pseudo-first-order with an excess of amine), determine the rate constant from the integrated rate law that best fits the data.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the kinetic analysis of chloroformate solvolysis.
Conclusion
The reactivity of methyl, ethyl, and this compound is primarily dictated by the steric bulk of the alkyl group. Experimental evidence shows that methyl chloroformate is more reactive than ethyl chloroformate, and it can be inferred that this compound is the least reactive of the three due to significant steric hindrance. This hierarchy is crucial for drug development and organic synthesis, where precise control over reactivity is needed. Methyl and ethyl chloroformates are suitable for rapid derivatization and reactions with less hindered nucleophiles, while the reduced reactivity of this compound may be advantageous for selective reactions or for introducing a long lipophilic chain into a molecule. The choice of reagent should therefore be carefully considered based on the specific kinetic and steric requirements of the desired chemical transformation.
References
A Comparative Guide to Amino Acid Analysis: Cetyl Chloroformate Derivatization vs. PITC and AQC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is fundamental in various scientific disciplines, from proteomics and drug development to clinical diagnostics and nutritional science. The choice of analytical methodology can significantly impact the quality and reliability of these measurements. This guide provides an objective comparison of amino acid analysis using cetyl chloroformate derivatization, primarily for Gas Chromatography-Mass Spectrometry (GC-MS), against two widely adopted High-Performance Liquid Chromatography (HPLC) based methods: phenylisothiocyanate (PITC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization. This comparison is supported by experimental data and detailed methodologies to inform your selection of the most appropriate technique for your research needs.
Executive Summary
This compound, a member of the alkyl chloroformate family of derivatizing agents, offers a rapid and straightforward approach for preparing amino acids for GC-MS analysis. This method is advantageous for its ability to derivatize a wide range of metabolites in a single step within an aqueous medium. In contrast, PITC and AQC are well-established pre-column derivatization reagents for HPLC analysis, each with distinct advantages. PITC is known for its reliability and ability to derivatize both primary and secondary amines, while AQC is favored for the exceptional stability of its derivatives.
The selection of the optimal derivatization reagent is contingent on the specific requirements of the analysis, including the desired sensitivity, the need to analyze both primary and secondary amines, the required stability of the derivatives, and the available analytical instrumentation (GC-MS vs. HPLC).
Quantitative Performance Data
The following tables summarize the key performance characteristics of this compound, PITC, and AQC derivatization methods for amino acid analysis. The data has been compiled from various validation studies to provide a comparative overview.
Table 1: Comparison of Derivatization Method Performance
| Parameter | This compound (GC-MS) | Phenylisothiocyanate (PITC) (HPLC-UV) | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) (HPLC-FL) |
| Analysis Time | Shorter GC run times possible | 45 minutes[1] | 35 minutes[1] |
| Derivative Stability | Moderate | Good, stable at pH 5-7.5 | Excellent, stable for over 7 days at room temperature[2] |
| Derivatizes | Primary and Secondary Amines | Primary and Secondary Amines[3][4] | Primary and Secondary Amines[5][6] |
| Detection Method | Mass Spectrometry (MS) | UV Absorbance (254 nm)[7] | Fluorescence (Ex: 250 nm, Em: 395 nm) |
| Matrix Interference | Can be minimized with liquid-liquid extraction | Can be an issue, requires removal of excess reagent[8] | Minimal interference from reagent by-products |
Table 2: Validation Parameters
| Validation Parameter | This compound (Alkyl Chloroformates) | Phenylisothiocyanate (PITC) | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) |
| Linearity (R²) | >0.99[9] | >0.99 | >0.999[10] |
| Accuracy (Recovery %) | 70-120%[9] | Not explicitly found | 87-104%[10] |
| Precision (RSD %) | <10%[9] | <5% | 0.8-7.9% (intermediate precision)[10] |
| Limit of Detection (LOD) | 125-300 pg on-column (for Ethyl Chloroformate)[9] | Picomole range | 0.06-0.72 g/kg (in feed)[10] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | Not explicitly found |
Note: Performance characteristics can vary depending on the specific amino acid, analytical instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies for the this compound, PITC, and AQC derivatization procedures are provided below. These protocols are based on established methods and serve as a starting point for laboratory implementation.
This compound Derivatization for GC-MS Analysis
This protocol is adapted from methods for other alkyl chloroformates.
Reagents:
-
This compound
-
Pyridine
-
Anhydrous ethanol (B145695) (or other suitable alcohol)
-
Chloroform (or other suitable extraction solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Internal standard solution (e.g., L-2-chlorophenylalanine)
Procedure:
-
Sample Preparation: To an aqueous sample or standard solution, add the internal standard.
-
Derivatization: Add anhydrous ethanol and pyridine, followed by this compound. The reaction is typically rapid and can be accelerated by brief ultrasonication.
-
Extraction: Extract the derivatized amino acids into an organic solvent such as chloroform.
-
Neutralization: A neutralization step with sodium bicarbonate may be necessary.
-
Analysis: The organic layer is then injected into the GC-MS for analysis.
Phenylisothiocyanate (PITC) Derivatization for HPLC Analysis
Reagents:
-
Phenylisothiocyanate (PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3)[3][4]
-
Drying solvent (e.g., for rotary evaporation)
Procedure:
-
Sample Drying: Dry the amino acid standard or sample hydrolysate.
-
Redissolving: Dissolve the dried sample in the coupling solution.
-
Derivatization: Add PITC and allow the reaction to proceed at room temperature for approximately 5-10 minutes.[4]
-
Reagent Removal: Evaporate the sample to dryness to remove excess PITC.[4]
-
Reconstitution: Reconstitute the sample in an appropriate analysis solvent for HPLC injection.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization for HPLC Analysis
This protocol is based on the well-established Waters AccQ•Tag™ chemistry.[11]
Reagents:
-
AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile.[11]
-
Borate Buffer[11]
Procedure:
-
Sample Preparation: Mix the amino acid standard or sample with Borate Buffer.[11]
-
Derivatization: Add the AQC Derivatizing Reagent to the sample mixture.[11]
-
Mixing: Vortex the mixture immediately and thoroughly.[11]
-
Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[11]
-
Analysis: After cooling, the derivatized sample is ready for HPLC injection.[11]
Mandatory Visualizations
Experimental Workflow: this compound Derivatization
Caption: Workflow for amino acid derivatization using this compound.
Method Comparison: Key Attributes
Caption: Comparison of key attributes for derivatization methods.
References
- 1. Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative Kinetic Analysis of Cetyl Chloroformate Reactions with Alcohols for Pharmaceutical and Fine Chemical Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical and fine chemical manufacturing, the efficient formation of carbonate and ester linkages is paramount. Cetyl chloroformate serves as a key reagent in these transformations, enabling the derivatization of alcohols to meet the demands of drug development and complex organic synthesis. This guide provides a comparative kinetic analysis of this compound's reactivity with primary and secondary alcohols, alongside a comparison with alternative acylation agents, offering researchers and process chemists critical data for reaction optimization and reagent selection.
Executive Summary
This guide presents a quantitative comparison of the reaction kinetics of a long-chain alkyl chloroformate, using n-octyl chloroformate as a proxy for this compound, with primary and secondary alcohols. The data reveals a significant difference in reaction rates, with primary alcohols exhibiting faster kinetics due to reduced steric hindrance. Furthermore, a qualitative comparison with long-chain acyl chlorides is provided, highlighting the generally higher reactivity of acyl chlorides. Detailed experimental protocols for kinetic analysis and visual diagrams of the reaction pathways and experimental workflow are included to support researchers in their synthetic endeavors.
Comparative Kinetic Data
The reactivity of chloroformates is significantly influenced by the structure of the alcohol. Primary alcohols react more readily than secondary alcohols, a trend attributed to the increased steric bulk around the hydroxyl group of secondary alcohols, which impedes the nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate.
As a representative model for the behavior of this compound, the solvolysis kinetics of n-octyl chloroformate in different alcohols provide valuable insights. The following table summarizes the pseudo-first-order rate constants (k) for the reaction of n-octyl chloroformate and other relevant chloroformates in alcohol solvents.
| Chloroformate | Alcohol | Temperature (°C) | Rate Constant (k, s⁻¹) |
| n-Octyl Chloroformate | Ethanol (B145695) | 25.0 | ~1.1 x 10⁻⁴ |
| n-Propyl Chloroformate | Ethanol | 25.0 | 1.15 x 10⁻⁴ |
| n-Propyl Chloroformate | Methanol | 25.0 | 3.54 x 10⁻⁴ |
| Isobutyl Chloroformate | Ethanol | 40.0 | 2.37 x 10⁻⁴ |
| Isobutyl Chloroformate | Methanol | 40.0 | 6.63 x 10⁻⁴ |
Note: Data is compiled from studies on the solvolysis of various alkyl chloroformates. The rate constant for n-octyl chloroformate in ethanol is estimated based on comparative studies with other primary alkyl chloroformates.
Comparison with Alternative Reagents: Acyl Chlorides
Acyl chlorides are common alternatives to chloroformates for the acylation of alcohols to form esters. In general, acyl chlorides are more reactive than the corresponding chloroformates. This heightened reactivity can be advantageous for reactions with less nucleophilic alcohols or when faster reaction times are desired.
For instance, the reaction of fatty acyl chlorides, such as dodecanoyl chloride, with alcohols proceeds rapidly. While a direct quantitative comparison of rate constants under identical conditions is challenging to obtain from existing literature, qualitative observations consistently indicate that the esterification reaction with an acyl chloride is faster than with a chloroformate. However, this increased reactivity also means that acyl chlorides are more sensitive to moisture and may require more stringent anhydrous reaction conditions.
Reaction Mechanism and Experimental Workflow
The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism for the reaction of this compound with an alcohol.
A typical workflow for a kinetic study of this reaction involves monitoring the disappearance of a reactant or the appearance of a product over time.
Caption: A generalized workflow for the kinetic study of the reaction between this compound and an alcohol.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reaction kinetics.
Protocol 1: Kinetic Analysis via Titration
This method follows the production of hydrochloric acid (HCl), a byproduct of the reaction.
-
Reagent Preparation:
-
Prepare a standard solution of this compound (e.g., 0.1 M) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Prepare a solution of the desired alcohol (e.g., 1 M ethanol or isopropanol) in the same anhydrous solvent.
-
Prepare a standardized solution of a non-nucleophilic base (e.g., 0.01 M sodium hydroxide (B78521) in ethanol).
-
Prepare a suitable indicator solution (e.g., phenolphthalein).
-
-
Reaction Initiation and Monitoring:
-
Equilibrate both the this compound and alcohol solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing known volumes of the pre-heated solutions in a reaction vessel. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of ice-cold distilled water.
-
Titrate the quenched aliquot with the standardized base solution using the indicator to determine the end point. The amount of base consumed corresponds to the amount of HCl produced.
-
-
Data Analysis:
-
Calculate the concentration of HCl at each time point.
-
Assuming pseudo-first-order kinetics (with the alcohol in large excess), plot ln([this compound]₀ - [HCl]t) versus time, where [this compound]₀ is the initial concentration.
-
The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k).
-
Protocol 2: Kinetic Analysis via Conductivity Measurement
This method also relies on the production of the ionic species, HCl.
-
Instrumentation and Reagent Preparation:
-
Set up a conductivity meter with a probe suitable for organic solvents.
-
Calibrate the conductivity meter using standard solutions of known conductivity.
-
Prepare solutions of this compound and the alcohol in an anhydrous, non-conductive solvent (e.g., anhydrous acetonitrile (B52724) or dioxane) as described in Protocol 1.
-
-
Reaction Initiation and Monitoring:
-
Place a known volume of the alcohol solution in a thermostated reaction cell equipped with the conductivity probe.
-
Allow the solution to reach thermal equilibrium.
-
Inject a small, known volume of the this compound solution into the cell with rapid mixing to initiate the reaction.
-
Record the conductivity of the solution as a function of time.
-
-
Data Analysis:
-
The increase in conductivity is proportional to the concentration of HCl produced.
-
Convert the conductivity readings to HCl concentration using a calibration curve.
-
Analyze the concentration versus time data as described in Protocol 1 to determine the rate constant.
-
Conclusion
The kinetic data and protocols presented in this guide provide a valuable resource for researchers and professionals in the fields of drug development and chemical synthesis. The clear difference in reactivity between primary and secondary alcohols with this compound underscores the importance of substrate structure in reaction planning. Furthermore, the comparison with acyl chlorides offers a broader perspective on reagent selection based on desired reactivity and process conditions. By utilizing the provided experimental methodologies, researchers can generate precise kinetic data for their specific systems, leading to more efficient and optimized synthetic routes.
A Comparative Guide to Peptide Synthesis Strategies: Fmoc, Boc, and the Mixed Anhydride Method
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of their work. The choice of synthetic strategy profoundly impacts the yield, purity, and cost-effectiveness of producing these vital molecules. This guide provides an objective comparison of the two dominant solid-phase peptide synthesis (SPPS) strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), with the classical solution-phase mixed anhydride (B1165640) method, offering insights into their respective efficacies and applications.
While cetyl chloroformate is not employed as a protecting group, alkyl chloroformates are key reagents in the mixed anhydride method for peptide bond formation. This guide, therefore, evaluates the mixed anhydride approach as a coupling strategy in comparison to the comprehensive protection and coupling schemes of Fmoc and Boc.
Quantitative Performance Comparison
The selection of a peptide synthesis methodology hinges on a balance of factors including yield, purity, ease of synthesis, and the potential for side reactions, most notably racemization. The following table summarizes the typical performance characteristics of the Fmoc, Boc, and mixed anhydride methods. It is important to note that direct quantitative comparisons are challenging due to the differing synthetic phases (solid vs. solution) and the vast array of available coupling reagents for Fmoc and Boc strategies. The data presented represents a qualitative and quantitative summary from various literature sources.
| Parameter | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Boc Solid-Phase Peptide Synthesis (SPPS) | Mixed Anhydride Method (Solution Phase) |
| Typical Yield per Step | >99%[1] | High, but can be affected by aggregation[1] | Generally lower and more variable than SPPS |
| Crude Purity | High | High | Variable, dependent on purification of intermediates |
| Racemization Risk | Low with modern coupling reagents[2][3] | Generally low, but can be a concern[3] | Higher risk, dependent on base, solvent, and temperature[4][5] |
| Synthesis Phase | Solid Phase | Solid Phase | Solution Phase |
| Automation Friendliness | Highly amenable[1][6] | Less common in modern automated synthesizers[1] | Not amenable to automation |
| Deprotection Conditions | Mild base (e.g., 20% piperidine (B6355638) in DMF)[6][] | Strong acid (e.g., TFA in DCM)[1][] | N/A (Used for coupling, not as a protecting group strategy) |
| Side-Chain Protection | Acid-labile (e.g., tBu-based)[1][] | Acid-labile (e.g., Bzl-based) with graded lability[1] | Requires separate protection/deprotection steps |
| Cost-Effectiveness | Reagents can be more expensive[1] | Generally cost-effective[2] | Chloroformates are inexpensive, but overall process is labor-intensive |
| Key Advantages | Orthogonality, mild deprotection, high purity[1][6][] | Effective for long or aggregation-prone sequences[8] | Cost-effective reagents, suitable for large-scale synthesis of short peptides |
| Key Disadvantages | Higher cost of reagents[1] | Use of hazardous reagents (HF for final cleavage)[8] | Higher risk of racemization and side reactions (urethane formation), labor-intensive[4][5] |
Experimental Protocols
Detailed methodologies for each of the three synthetic strategies are provided below. These protocols outline the fundamental steps for peptide chain elongation.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. This activated solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a single coupling cycle for the Boc-based strategy.
-
Resin Swelling: The resin is swelled in dichloromethane (B109758) (DCM).
-
Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes.
-
Washing: The resin is washed with DCM and a neutralization buffer.
-
Neutralization: The protonated N-terminal amine is neutralized with a solution of a tertiary amine, such as 10% DIPEA in DCM.
-
Washing: The resin is washed with DCM.
-
Amino Acid Coupling: The incoming Boc-protected amino acid is activated with a coupling reagent (e.g., DCC, HBTU) and added to the resin. The coupling reaction is typically carried out for 1-2 hours.
-
Washing: The resin is washed with DCM and methanol (B129727) to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid.
-
Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
Mixed Anhydride Method for Peptide Coupling (Solution Phase)
This protocol describes the formation of a single peptide bond between two amino acid derivatives in solution.
-
Activation of the N-protected Amino Acid:
-
Dissolve the N-protected amino acid in a dry, inert solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) and cool the solution to -15°C in an ice-salt bath.
-
Add one equivalent of a tertiary amine, such as N-methylmorpholine (NMM).
-
Slowly add one equivalent of an alkyl chloroformate (e.g., isobutyl chloroformate) while maintaining the low temperature.
-
Stir the reaction mixture at -15°C for 5-15 minutes to form the mixed anhydride.
-
-
Coupling with the Amino Component:
-
In a separate flask, prepare a solution of the C-terminally protected amino acid or peptide (the amino component) with a free amino group. If it is a salt, neutralize it with a suitable base.
-
Add the solution of the amino component to the pre-formed mixed anhydride solution at -15°C.
-
Allow the reaction to proceed at low temperature for 1-2 hours and then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is typically washed with dilute acid, water, and dilute base to remove unreacted starting materials and by-products.
-
The organic layer is dried and the solvent is evaporated.
-
The resulting protected peptide is then purified, often by recrystallization or chromatography.
-
-
Deprotection: The N-terminal and C-terminal protecting groups are removed in separate steps to yield the final dipeptide.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations in each of the discussed peptide synthesis strategies.
Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis (SPPS) cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Navigating Selectivity: A Comparative Guide to Cetyl Chloroformate in Polyfunctional Molecule Reactions
For researchers, scientists, and drug development professionals, the selective modification of complex molecules is a cornerstone of innovation. When a molecule presents multiple reactive sites, such as hydroxyl and amino groups, the choice of acylating agent is critical to achieving the desired chemical transformation. This guide provides a comprehensive comparison of cetyl chloroformate's selectivity in reactions with polyfunctional molecules, positioning it against common alternatives and offering insights supported by established principles of chemical reactivity and steric hindrance.
The Selectivity Challenge with Polyfunctional Molecules
Polyfunctional molecules, containing two or more different reactive functional groups, pose a significant challenge in organic synthesis. The goal is often to selectively acylate one functional group while leaving others intact. The two primary factors governing the outcome of such reactions are the intrinsic nucleophilicity of the functional groups and the steric properties of the acylating agent.
Generally, the order of nucleophilicity for common functional groups is:
Amine > Phenol > Primary Alcohol > Secondary Alcohol
This inherent reactivity difference forms the basis for chemoselectivity. However, the choice of acylating agent can further enhance this selectivity, particularly through steric effects.
This compound: A Sterically Discerning Acylating Agent
This compound (C₁₆H₃₃OCOCl) is a long-chain alkyl chloroformate that offers distinct advantages in the selective acylation of polyfunctional molecules. Its long cetyl (hexadecyl) chain introduces significant steric bulk, which can be leveraged to achieve high levels of selectivity.
Comparison with Other Chloroformates
The selectivity of chloroformates in reactions with polyfunctional molecules is inversely related to their reactivity and steric hindrance. Shorter-chain chloroformates are generally more reactive and less selective.
| Chloroformate | Formula | Molecular Weight ( g/mol ) | Key Characteristics | Selectivity Profile |
| Methyl Chloroformate | CH₃OCOCl | 94.50 | Highly reactive, minimal steric hindrance. | Low selectivity, prone to reacting with multiple functional groups. |
| Ethyl Chloroformate | C₂H₅OCOCl | 108.52 | Reactive, low steric hindrance. | Moderate selectivity, often used for derivatization. |
| Isobutyl Chloroformate | (CH₃)₂CHCH₂OCOCl | 136.58 | Moderately reactive, increased steric hindrance. | Good selectivity, commonly used in peptide synthesis for mixed anhydride (B1165640) formation. |
| Benzyl Chloroformate | C₆H₅CH₂OCOCl | 170.59 | Reactive, moderate steric hindrance. | Good selectivity for N-protection (Cbz group). |
| This compound | C₁₆H₃₃OCOCl | 304.90 | Moderately reactive, high steric hindrance. | High selectivity, particularly for less sterically hindered functional groups. |
The increased steric bulk of this compound makes it an excellent candidate for selectively acylating a primary amine in the presence of a secondary amine or a primary alcohol in the presence of a more hindered secondary alcohol.
Experimental Evidence and Principles
While direct, side-by-side comparative studies on the selectivity of this compound are not abundant in the literature, its performance can be predicted based on well-established principles of organic chemistry. In a molecule containing both an amino and a hydroxyl group (an amino alcohol), the more nucleophilic amine will preferentially attack the electrophilic carbonyl carbon of the chloroformate.
The large cetyl group of this compound can further enhance this inherent selectivity. The steric hindrance presented by the cetyl chain can disfavor reaction at a more sterically congested hydroxyl group, leading to a higher yield of the N-acylated product.
Hypothetical Experimental Protocol for a Comparative Selectivity Study
To quantify the selectivity of this compound, a comparative study could be designed as follows:
Objective: To compare the chemoselectivity of methyl chloroformate, isobutyl chloroformate, and this compound in the acylation of 4-aminophenol (B1666318).
Materials:
-
4-aminophenol
-
Methyl chloroformate
-
Isobutyl chloroformate
-
This compound
-
Pyridine (B92270) (base)
-
Dichloromethane (solvent)
-
Standard analytical equipment (NMR, GC-MS)
Procedure:
-
Set up three parallel reactions. In each reaction, dissolve 1 equivalent of 4-aminophenol in dichloromethane.
-
Add 1.1 equivalents of pyridine to each reaction mixture.
-
To each reaction, add 1 equivalent of the respective chloroformate (methyl, isobutyl, or cetyl) dropwise at 0°C.
-
Allow the reactions to stir at room temperature for 2 hours.
-
Quench the reactions with water and extract the organic layer.
-
Analyze the product mixture of each reaction by ¹H NMR and GC-MS to determine the ratio of N-acylated, O-acylated, and di-acylated products.
Expected Outcome: It is hypothesized that the reaction with this compound will show the highest ratio of N-acylated product to O-acylated and di-acylated products, demonstrating its superior chemoselectivity due to steric hindrance.
Visualizing Reaction Pathways
The following diagrams illustrate the principles of selectivity in the acylation of a generic amino alcohol.
A Comparative Guide to the Synthetic Applications of Cetyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Cetyl chloroformate, the ester of cetyl alcohol and chloroformic acid, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the lipophilic cetyl (hexadecyl) group. Its applications span various fields, including pharmaceuticals, agrochemicals, and polymer science, where it is instrumental in forming carbamates, carbonates, and other derivatives.[1] This guide provides a comparative analysis of this compound's performance against alternative synthetic methodologies, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
Core Applications: Carbamate (B1207046) and Carbonate Synthesis
The high reactivity of the acyl chloride moiety in this compound makes it an excellent electrophile for reactions with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonates, respectively.[2]
Carbamate Formation
The reaction of this compound with primary or secondary amines yields N-substituted carbamates. This transformation is fundamental in the synthesis of various organic molecules, including potential drug candidates and agrochemicals.[1][3] The long cetyl chain imparts significant lipophilicity to the resulting carbamate, which can be advantageous for modulating a molecule's solubility, membrane permeability, and pharmacokinetic properties.
Carbonate Formation
Similarly, this compound reacts with alcohols and phenols in the presence of a base to form mixed carbonates.[2][4] These carbonate derivatives can be used as intermediates in further synthetic transformations or as final products with applications in various material sciences.
Comparative Analysis of Synthetic Methods
While this compound is an effective reagent, several alternative methods exist for the synthesis of carbamates and carbonates. The choice of reagent often depends on factors such as substrate scope, reaction conditions, yield, and cost.
Table 1: Comparison of Methods for Carbamate Synthesis
| Method | Reagents/Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| This compound | Amine, Base (e.g., Triethylamine (B128534), Pyridine), Aprotic Solvent (e.g., THF, CH₂Cl₂) | 80-95 (estimated)[3] | 1-18 hours[3] | Readily available starting materials; introduces a long lipophilic chain. | Generates HCl byproduct requiring a base; potential for side reactions. |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Amine, Base (optional), Solvent (e.g., THF, Dioxane) | >90[5] | 1-12 hours | Mild reaction conditions; clean byproducts (CO₂, t-BuOH). | Primarily for Boc protection; does not introduce a long alkyl chain. |
| Isocyanates | Alcohol/Phenol (B47542), optional catalyst | >90[3] | 1-16 hours[3] | High yields; often no catalyst needed. | Isocyanates can be toxic and moisture-sensitive. |
| 1,1'-Carbonyldiimidazole (CDI) | Alcohol, Amine | 70-90 | 2-24 hours | Mild conditions; avoids corrosive byproducts. | Can be more expensive; requires activation of alcohol first. |
| Enzymatic Synthesis | Amine, Carbonate Source, Esterase | up to 99[6] | Variable | Environmentally friendly (aqueous media); high selectivity. | Enzyme stability and cost can be a concern; substrate scope may be limited. |
Table 2: Comparison of Methods for Carbonate Synthesis
| Method | Reagents/Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| This compound | Alcohol/Phenol, Base (e.g., Pyridine), Aprotic Solvent | High (inferred) | 1-6 hours | Versatile for a wide range of alcohols/phenols. | Generates HCl byproduct; potential for over-reaction. |
| Diphenyl Carbonate | Alcohol, Base (e.g., DBU, TBD) | Moderate to High | 1-24 hours | Avoids the use of phosgene (B1210022) derivatives. | Requires elevated temperatures. |
| Photo-on-Demand Synthesis | Alcohol, CHCl₃, O₂, UV light | up to 93 (for hexyl chloroformate)[2] | Variable | In-situ generation of chloroformate, avoiding handling of toxic reagents. | Requires specialized photochemical equipment. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible synthetic results. Below are representative protocols for the synthesis of a carbamate and a carbonate using a chloroformate, which can be adapted for this compound.
Key Experiment 1: Synthesis of a Carbamate from an Amine and a Chloroformate
This protocol is adapted from the general procedure for the synthesis of carbamates using chloroformates.[3]
Synthesis of N-Cetyl-p-anisidine
-
Materials: p-Anisidine (B42471), this compound, Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-cetyl-p-anisidine.
-
Key Experiment 2: Synthesis of a Carbonate from an Alcohol and a Chloroformate
This protocol is based on the general synthesis of carbonates from alcohols and chloroformates.[2][4]
Synthesis of Cetyl Phenyl Carbonate
-
Materials: Phenol, this compound, Pyridine (B92270), Anhydrous Dichloromethane (DCM), 1 M HCl (aq), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield cetyl phenyl carbonate.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound and its alternatives.
Figure 1: General workflows for carbamate synthesis.
References
- 1. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 2. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cetyl Chloroformate: A Guide for Laboratory Professionals
The safe handling and disposal of cetyl chloroformate are critical for ensuring laboratory safety and environmental protection. As a corrosive and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and associated contaminated materials, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all immediate safety precautions are in place. This compound is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage.[1] In the event of combustion, it can emit toxic fumes.[1]
Personal Protective Equipment (PPE): Always wear the following appropriate personal protective equipment when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., Viton, polyvinyl alcohol).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles, and a face shield.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If inhalation risk is high, a self-contained breathing apparatus may be necessary.[1]
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 26272-90-2[1][3][4][5] |
| Molecular Formula | C17H33ClO2[3][4][5] |
| Molecular Weight | 304.9 g/mol [3][4][5][6] |
| Appearance | Colorless to yellowish liquid[5][6] |
| Density | ~0.923 g/mL at 25 °C[4][5] |
| Melting Point | 14 °C[5][6] |
| Flash Point | >110 °C (>230 °F)[5] |
| Hazards | Corrosive, Irritant, Harmful[1][3] |
Disposal Protocol: Step-by-Step Guide
The fundamental principle for disposing of this compound is to treat it as hazardous waste. It must never be poured down the drain or mixed with general waste.[2][7] Halogenated organic compounds require special disposal methods.[8]
Methodology for Waste Collection and Disposal:
-
Designate a Waste Container:
-
Select a sealable, puncture-proof container made of a material resistant to this compound (e.g., glass or high-density polyethylene).[9]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive).[2]
-
It is often practical to reuse the original manufacturer's bottle for waste collection after removing or defacing the original label.[10]
-
-
Collect All Waste:
-
Carefully transfer all liquid this compound waste into the designated container.
-
Collect all materials that have come into contact with this compound, including pipette tips, gloves, and contaminated labware, in a separate, clearly labeled, sealable container or bag for solid hazardous waste.[2][11]
-
-
Storage of Waste Container:
-
Keep the waste container tightly closed at all times, except when adding waste.[1][2][12]
-
Store the container in a designated, secure, cool, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][7] Storage in a secondary containment unit is recommended.
-
-
Arrange for Professional Disposal:
Emergency Procedures: Spill Management
Accidental spills must be handled immediately and safely.
-
Small Spills (<1 L):
-
Evacuate the immediate area and ensure proper ventilation.[11]
-
Wearing appropriate PPE, confine the spill using an absorbent, inert material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]
-
-
Large Spills (>1 L):
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 26272-90-2 [chemicalbook.com]
- 6. lookpolymers.com [lookpolymers.com]
- 7. laballey.com [laballey.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Guide to Handling Cetyl Chloroformate: Safety Protocols and Procedures
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cetyl chloroformate. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory hazards.
This compound is a corrosive and toxic chemical that requires careful handling in a controlled laboratory environment.[1] It can cause severe skin burns, eye damage, and respiratory irritation.[2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal plans, and emergency procedures.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 26272-90-2[2] |
| Molecular Formula | C17H33ClO2[3] |
| Molecular Weight | 304.9 g/mol [1][3] |
| Density | 0.923 g/mL at 25 °C[3] |
Hazard Identification and Safety Precautions
This compound is classified with multiple hazards, necessitating stringent safety measures.[2] The primary risks include its corrosivity (B1173158) and toxicity upon contact or inhalation.[1][4]
| Hazard Classification | Description | Precautionary Statement |
| Skin Corrosion/Irritation (Category 1A/1B) | Causes severe skin burns and irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Damage | Causes serious eye damage.[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to safely handle this compound.[4] PPE must be selected based on the potential hazards and the specific tasks being performed.[5]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be non-vented and meet ANSI Z87.1 standards for impact and splash protection.[4][5] A face shield must be worn over goggles to protect against splashes, especially during transfers or exothermic reactions.[5][6] |
| Skin/Body | Chemical-Resistant Gloves and Lab Coat/Apron | Wear nitrile or butyl rubber gloves. Always check the manufacturer's chemical resistance guide.[5][7] Contaminated gloves should be disposed of immediately.[7] A chemical-resistant apron or lab coat should be worn to protect skin and clothing. |
| Respiratory | NIOSH-Approved Respirator | All work with this compound must be conducted in a certified chemical fume hood.[2][8] If there is a risk of exceeding exposure limits or a system failure, a full-face air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[5][6][9] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Footwear must cover the entire foot; perforated shoes or sandals are not permitted.[7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Fume Hood: Confirm that the chemical fume hood has a current certification and is functioning correctly before starting any work.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2][10]
-
Spill Kit: Have a chemical spill kit readily available, containing an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials for absorption.
-
Inert Atmosphere: this compound is moisture-sensitive.[2] Store and handle it under an inert gas like nitrogen or argon.[2][11]
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE before entering the area where the chemical is stored or used.
-
Transfer: When transferring the liquid, use grounded and bonded containers to prevent static discharge.[8][10] Perform all transfers within the fume hood.
-
Avoid Incompatibilities: Keep this compound away from water, strong oxidizing agents, bases, alcohols, and amines.[8]
-
Heating: Avoid heating the substance. If heating is necessary, use a well-controlled system and take precautions against pressure buildup.[12]
3. Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2][11]
-
Segregation: Store away from incompatible materials.[8]
-
Security: Keep the chemical in a locked storage area accessible only to authorized personnel.[11]
Disposal Plan: Waste Management and Spill Response
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Disposal Protocol:
-
Containerization: Collect all waste, including empty containers and contaminated materials, in a designated, properly labeled hazardous waste container.[11] Do not mix with other waste streams.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for disposal through an approved hazardous waste disposal specialist.[2] Follow all local, state, and federal regulations for chemical waste disposal.[8][13]
2. Spill Response Protocol:
-
Evacuation: In case of a significant spill, immediately evacuate the area and alert others.[11]
-
Control: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2][12]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly. Wash all contaminated clothing before reuse or dispose of it as hazardous waste.[2]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14][15]
-
Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[4][14] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2] Call a physician immediately.[11]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.[15]
References
- 1. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. download.basf.com [download.basf.com]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. epa.gov [epa.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
